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  • Product: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine
  • CAS: 1156086-77-9

Core Science & Biosynthesis

Foundational

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine chemical structure and properties

Technical Monograph: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Advanced Building Block for Medicinal Chemistry & Pharmacophore Optimization Executive Summary 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1156086-77...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Advanced Building Block for Medicinal Chemistry & Pharmacophore Optimization

Executive Summary

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1156086-77-9) is a specialized diamine building block increasingly utilized in modern drug discovery.[1] Unlike its unsubstituted parent [4-(2-aminoethyl)morpholine], this structural analog incorporates a gem-dimethyl group at the C2 position.[1] This modification is not merely cosmetic; it leverages the Thorpe-Ingold effect (gem-dimethyl effect) to alter the conformational landscape of the morpholine ring, enhance metabolic stability by blocking oxidative metabolism at the


-position, and improve lipophilicity (LogP).

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, designed for researchers optimizing lead compounds in kinase inhibition and GPCR ligand development.

Chemical Identity & Physicochemical Properties

The introduction of the gem-dimethyl group creates a quaternary carbon center, removing chirality at the C2 position (unless other substitutions exist) and increasing the bulk of the ether oxygen environment.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine
CAS Number 1156086-77-9 Distinct from non-methylated analog (2038-03-1)
Molecular Formula

Molecular Weight 158.24 g/mol
Appearance Colorless to pale yellow liquidAmine odor, hygroscopic
Boiling Point ~205°C (Predicted)85-90°C @ 10 mmHg (Estimated)
pKa (Basic N) ~9.2 (Secondary amine), ~7.5 (Morpholine N)Predicted based on morpholine class
LogP ~0.2 to 0.5More lipophilic than unsubstituted analog (LogP -1.[1][2][3][4]1)
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 3 (Ether O, two N)

Expert Insight: The shift in LogP from negative (hydrophilic) to slightly positive makes this scaffold superior for CNS drug design, enhancing Blood-Brain Barrier (BBB) permeability compared to standard morpholine linkers.[1]

The Gem-Dimethyl Advantage: Mechanistic Rationale

In medicinal chemistry, replacing a hydrogen atom with a methyl group (and specifically two methyls) often results in the "Magic Methyl" effect.[5] For 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, this manifests in three critical ways:

  • Metabolic Blocking: The C2 position of morpholine is a metabolic "soft spot," susceptible to cytochrome P450-mediated oxidation (leading to ring opening).[1] The 2,2-dimethyl substitution sterically and electronically blocks this oxidation, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Restriction: The bulky methyl groups bias the morpholine ring into a specific chair conformation.[1] This reduces the entropic penalty upon binding to a protein target (Thorpe-Ingold effect), potentially increasing potency (

    
     or 
    
    
    
    ).[1]
  • Solubility/Permeability Balance: While adding carbon usually lowers solubility, the disruption of the hydration shell around the ether oxygen can paradoxically improve membrane permeability without crashing aqueous solubility.

GemDimethylEffect Figure 1: Metabolic Stability Enhancement via Gem-Dimethyl Substitution Substrate Standard Morpholine (Metabolically Labile) P450 CYP450 Oxidation (Alpha-Carbon Attack) Substrate->P450 High Affinity RingOpen Ring Opening / Clearance P450->RingOpen Rapid Metabolism GemSubstrate 2,2-Dimethyl Analog (Sterically Hindered) GemSubstrate->P450 Steric Clash Block Metabolic Blockade (No Alpha-H) GemSubstrate->Block Protects C2 Stable Extended Half-Life (Improved PK) Block->Stable Retains Integrity

[1][6]

Synthetic Protocols

Synthesizing this compound requires avoiding the dimerization often seen when reacting amines with alkyl halides.[1] The most robust route for high-purity applications (e.g., GMP synthesis) is the Nitrile Reduction Pathway .

Route A: Nitrile Reduction (Recommended)

This two-step protocol minimizes side reactions and yields a primary amine of high purity.[1]

Reagents:

  • Starting Material: 2,2-Dimethylmorpholine (CAS 147688-58-2).[1]

  • Reagent A: Chloroacetonitrile (

    
    ).[1]
    
  • Base: Potassium Carbonate (

    
    ) or DIPEA.[1]
    
  • Reducing Agent: Raney Nickel/H2 or Lithium Aluminum Hydride (

    
    ).[1]
    

Step-by-Step Protocol:

  • N-Alkylation:

    • Dissolve 2,2-dimethylmorpholine (1.0 eq) in dry Acetonitrile (MeCN).

    • Add

      
       (2.0 eq) and stir at room temperature for 15 min.
      
    • Dropwise add Chloroacetonitrile (1.1 eq) to control exotherm.[1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of amine.[1]

    • Workup: Filter salts, concentrate filtrate. The intermediate is 2-(2,2-dimethylmorpholin-4-yl)acetonitrile .[1]

  • Reduction:

    • Dissolve the nitrile intermediate in dry THF (for

      
      ) or Methanol (for Hydrogenation).[1]
      
    • Method A (LiAlH4): Cool to 0°C. Add

      
       (2.5 eq) portion-wise.[1] Warm to RT and reflux for 2 hours. Quench carefully with Fieser method (
      
      
      
      , 15% NaOH,
      
      
      ).
    • Method B (Catalytic Hydrogenation): Add Raney Nickel (10 wt%) and expose to

      
       (50 psi) in a Parr shaker for 12 hours.
      
    • Purification: Filter catalyst, concentrate. Distill under reduced pressure (vacuum) to obtain the pure diamine oil.[1][6]

Synthesis Figure 2: Two-Step Synthesis via Nitrile Intermediate Start 2,2-Dimethylmorpholine (CAS 147688-58-2) Step1 Alkylation (Cl-CH2-CN, K2CO3, MeCN, 80°C) Start->Step1 Inter Intermediate: 2-(2,2-dimethylmorpholin-4-yl)acetonitrile Step1->Inter Step2 Reduction (LiAlH4 or H2/Raney Ni) Inter->Step2 Final Product: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Step2->Final

Handling, Safety & Toxicology

As with all low-molecular-weight primary amines, this compound presents specific hazards.[1] It acts as a base and a nucleophile.[1]

  • Corrosivity: Categorized as Skin Corr.[1][7] 1B (Causes severe skin burns and eye damage).[1][7]

  • Sensitization: Potential skin sensitizer.[1][8]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The primary amine reacts with atmospheric

    
     to form carbamates (white crust).[1]
    
  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.

Emergency Protocol:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][8] Remove contact lenses.[1]

  • Skin Contact: Wash with PEG-400 or large amounts of water.[1] Do not use vinegar (exothermic neutralization on skin can cause thermal burns).[1]

References

  • American Elements. (2024).[1] 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine Product Specifications. Retrieved from [Link]

  • Talele, T. T. (2018).[1][9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[9] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 4-(2-Aminoethyl)morpholine (Analog Reference).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for morpholine bioisosteres).

Sources

Exploratory

CAS number and molecular weight of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

An In-Depth Technical Guide to 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine. It details the fundamental physicochemical properties, including its CAS number and molecular weight, and explores its potential significance as a building block in medicinal chemistry and drug development. This document outlines a generalized synthetic approach and discusses standard analytical methodologies for characterization, grounded in established chemical principles. The guide is intended to serve as a foundational resource for researchers investigating novel molecular entities incorporating the dimethylmorpholine ethanamine scaffold.

Core Chemical Identity and Physicochemical Properties

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine is a substituted morpholine derivative characterized by a gem-dimethyl group at the 2-position of the morpholine ring and an ethylamine substituent at the nitrogen atom. This unique substitution pattern offers specific steric and electronic properties that can be leveraged in molecular design.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1156086-77-9[1][2]
Molecular Formula C₈H₁₈N₂O[1][2][3]
Molecular Weight 158.24 g/mol [1][2]
IUPAC Name 2-(2,2-dimethylmorpholin-4-yl)ethanamine[1]
SMILES CC1(CN(CCO1)CCN)C[3]
MDL Number MFCD12080660[1][2]
PubChem CID 20069545[1]

Synthesis and Manufacturing Insights

While a specific, peer-reviewed synthesis for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine is not detailed in publicly available literature, its structure suggests a logical synthetic pathway based on standard organic chemistry reactions. The most probable approach involves the N-alkylation of 2,2-dimethylmorpholine with a protected 2-aminoethyl halide or equivalent electrophile, followed by deprotection.

Conceptual Synthetic Workflow:

A plausible two-step synthesis is outlined below:

  • N-Alkylation: 2,2-dimethylmorpholine is reacted with a suitable 2-carbon electrophile bearing a protected amine, such as N-(2-bromoethyl)phthalimide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). The base scavenges the acid byproduct, driving the reaction to completion.

  • Deprotection: The resulting phthalimide-protected intermediate is then subjected to deprotection. A standard and effective method is hydrazinolysis, using hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent like ethanol. This cleaves the phthalimide group to yield the desired primary amine.

This common strategy for creating N-substituted morpholines is a foundational technique in medicinal chemistry for building libraries of amine-containing compounds.[4]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection start_A 2,2-Dimethylmorpholine reaction_1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat start_A->reaction_1 start_B N-(2-bromoethyl)phthalimide start_B->reaction_1 intermediate N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]phthalimide reaction_1->intermediate reagent_2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol product 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine reagent_2->product intermediate_ref Intermediate from Step 1 intermediate_ref->reagent_2

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable properties, including high aqueous solubility, metabolic stability, and ability to improve the pharmacokinetic profile of a molecule. The dimethylamine pharmacophore is also prevalent in a wide array of FDA-approved drugs, contributing to various pharmacological activities.[5][6]

Key Structural Features and Their Implications:

  • Morpholine Core: The morpholine unit can act as a hydrogen bond acceptor and introduces a basic nitrogen center, which can be crucial for target engagement and for tuning the physicochemical properties of a drug candidate.

  • Gem-Dimethyl Group: The dimethyl substitution at the C2 position introduces steric bulk. This can be exploited to achieve selective binding to a biological target by preventing unwanted interactions or to shield adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life.

  • Ethylamine Side-Chain: The primary amine provides a key reactive handle for further chemical modification. It can be used to link the morpholine scaffold to other pharmacophores or to form ionic bonds and hydrogen bonds with biological targets such as kinases, GPCRs, or ion channels.

Given these features, 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine is a valuable building block for creating novel chemical entities. Its derivatives could be investigated as inhibitors for various enzyme classes or as ligands for receptors where a basic amine and a sterically defined scaffold are required for activity.[7]

Standard Analytical Characterization Protocol

To confirm the identity, purity, and structure of a newly synthesized batch of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine, a standard battery of analytical tests would be employed.

Self-Validating Analytical Workflow:

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology: Electrospray ionization (ESI) in positive ion mode is typically used for amines. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 159.15. The observed mass should be within a narrow tolerance (e.g., ± 0.001 Da) of the calculated exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise molecular structure and confirm the connectivity of all atoms.

    • Methodology:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key expected signals would include singlets for the gem-dimethyl protons, and multiplets for the morpholine ring and ethylamine chain protons.

      • ¹³C NMR: Shows the number of different types of carbon atoms. Eight distinct carbon signals would be expected, corresponding to the eight carbon atoms in the molecule.

    • Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural fingerprint of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Methodology: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape for amines. Detection is typically performed with a UV detector.

    • Expected Result: A single major peak, indicating a high degree of purity (e.g., >95%). The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

G Synthesis Synthesized Product MS Mass Spectrometry (Confirm MW) Synthesis->MS m/z = 159.15 [M+H]⁺ NMR NMR Spectroscopy (Confirm Structure) MS->NMR MW Confirmed HPLC HPLC (Confirm Purity) NMR->HPLC Structure Confirmed Final Characterized Compound HPLC->Final Purity ≥ 95%

Caption: Standard analytical workflow for compound validation.

Safety and Handling

As with any amine-containing organic compound, 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Toxicity: While specific toxicity data for this compound is not available, related aliphatic amines can be corrosive and may cause skin and eye irritation or burns. It should be treated as a potentially harmful substance.

Conclusion

2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine is a well-defined chemical entity with significant potential as a versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a sterically hindered morpholine scaffold and a reactive primary amine functional group makes it an attractive starting point for developing new therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to produce and validate this compound for use in their research and development programs.

References

  • American Elements. 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

  • PubChemLite. 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. [Link]

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. [Link]

  • PrepChem.com. Synthesis of 2-(decylthio)ethanamine. [Link]

  • PubChemLite. 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine. [Link]

  • Google Patents. CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Organic-Chemistry.org. 4-Dimethylaminopyridine (DMAP). [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Foundational

Technical Guide: Predicting and Determining the Solubility of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

A Senior Application Scientist's Approach for Drug Development Professionals Introduction Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach for Drug Development Professionals

Introduction

Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug discovery and development pipeline.[1] Poor solubility can impede absorption, lead to unreliable in vitro assay results, and create significant formulation challenges, ultimately hindering a candidate's progression.[2] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine .

As no extensive public solubility data for this specific molecule is available[3], this document is structured as a predictive analysis and a practical guide. It combines theoretical principles with field-proven experimental protocols, empowering researchers to generate reliable solubility data for this and structurally similar molecules.

Part 1: Theoretical Physicochemical Analysis & Solubility Prediction

A molecule's solubility is governed by its structure, specifically the balance between polar (hydrophilic) and nonpolar (lipophilic) features.[4][5] By dissecting the structure of 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, we can form a robust hypothesis about its behavior in different solvent systems.

Molecular Structure & Functional Group Analysis

The compound (Molecular Formula: C8H18N2O) incorporates several key functional groups that influence its polarity and hydrogen bonding capacity.

Fig 2. Experimental workflow for thermodynamic solubility via the shake-flask method.
Detailed Protocol: Shake-Flask Method

Objective : To determine the equilibrium solubility of 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine in a specified solvent.

Materials :

  • Test compound (solid, high purity)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • Validated analytical instrument (e.g., HPLC-UV or LC-MS/MS)

Procedure :

  • Preliminary Test : Perform a rough determination to estimate the solubility range. This informs the amount of solid to use in the definitive test, ensuring an excess is used without being wasteful. [6]2. Sample Preparation : Add an amount of the solid compound that is clearly in excess of its estimated solubility to a series of vials (n=3 for statistical validity) containing a known volume of the solvent. For example, add 10 mg of solid to 1 mL of solvent.

  • Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). [7]Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached. [8][7]4. Phase Separation : After equilibration, let the vials stand to allow coarse particles to settle. Carefully withdraw an aliquot of the suspension and separate the liquid and solid phases.

    • Method A (Filtration) : Use a syringe to draw the liquid and pass it through a chemical-resistant filter (e.g., 0.22 µm) into a clean vial. Discard the first few drops to avoid artifacts from filter adsorption.

    • Method B (Centrifugation) : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification : Carefully pipette a precise volume of the clear supernatant. Dilute this solution gravimetrically or volumetrically into the mobile phase or a suitable solvent to bring it into the linear range of the analytical method.

  • Analysis : Analyze the diluted sample using a pre-validated analytical method (e.g., LC-MS) against a calibration curve prepared from known concentrations of the compound.

  • Calculation : Calculate the concentration in the original supernatant, accounting for the dilution factor. The average of the replicate measurements is the thermodynamic solubility.

Protocol for Organic Solvents

The same shake-flask protocol can be applied to determine solubility in organic solvents. [9][10]It is crucial to select a range of solvents with varying polarities to build a comprehensive profile.

Recommended Solvent Panel :

  • Nonpolar : Heptane or Toluene

  • Polar Aprotic : Acetonitrile or Tetrahydrofuran (THF)

  • Polar Protic : Ethanol or Isopropanol

Critical Consideration : Ensure all materials (vials, filters) are chemically compatible with the organic solvent being tested to prevent leaching of contaminants.

Part 3: Data Interpretation & Summary

The results from the experimental work should be compiled into a clear, comparative format. This allows for rapid assessment of the compound's properties and informs subsequent steps in the development process.

Hypothetical Data Summary

The following table illustrates how the final data should be presented, based on our theoretical predictions.

Solvent SystemSolvent TypePredicted SolubilityExpected Quantitative RangeKey Application
PBS (pH 7.4)Polar Protic (Aqueous)High> 10 mg/mLIn vitro biological assays, formulation
EthanolPolar ProticHigh> 10 mg/mLCo-solvent in formulations
AcetonitrilePolar AproticModerate1 - 10 mg/mLAnalytical method development, synthesis
HeptaneNonpolarVery Low< 0.01 mg/mLAssessing lipophilicity, extraction processes

Conclusion

This guide provides a dual approach to understanding the solubility of 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. The theoretical analysis, based on its molecular structure, strongly predicts high solubility in aqueous and polar protic solvents and poor solubility in nonpolar organic solvents . This profile is characteristic of a basic, hydrophilic molecule, a trait often desirable for achieving good bioavailability.

The provided step-by-step experimental protocol, grounded in the authoritative OECD 105 guideline, offers a self-validating system for researchers to confirm these predictions. By rigorously determining the thermodynamic solubility across a spectrum of solvents, drug development professionals can make informed decisions regarding formulation, dosing, and the overall progression of this promising compound.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Lumen Learning, Organic Chemistry II: Properties of Amines. URL: [Link]

  • BYJU'S, Physical Properties of Amines. URL: [Link]

  • IEEE Xplore, Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. URL: [Link]

  • Taylor & Francis Online, Prediction of drug solubility from molecular structure using a drug-like training set. URL: [Link]

  • National Center for Biotechnology Information (NCBI), Physics-Based Solubility Prediction for Organic Molecules. URL: [Link]

  • Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: [Link]

  • Chemistry LibreTexts, 24.2: Structure and Properties of Amines. URL: [Link]

  • Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]

  • OECD, Test No. 105: Water Solubility. URL: [Link]

  • Quora, Are amines soluble in organic solvents?. URL: [Link]

  • ACS Publications, Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). URL: [Link]

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  • Technical University of Denmark, Determining the water solubility of difficult-to-test substances: A tutorial review. URL: [Link]

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  • National Center for Biotechnology Information (NCBI), Determination of aqueous solubility by heating and equilibration: A technical note. URL: [Link]

  • askIITians, Amines are soluble in organic solvents whereas ammonium salts are not. URL: [Link]

  • National Center for Biotechnology Information (NCBI), Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. URL: [Link]

  • BioAssay Systems, Solubility Testing – Shake Flask Method. URL: [Link]

  • PubChemLite, 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. URL: [Link]

  • American Pharmaceutical Review, Solubility in Pharmaceutical R&D: Predictions and Reality. URL: [Link]

  • SciELO, Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. URL: [Link]

  • PubMed, Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. URL: [Link]

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  • IJRPR, An updated review on morpholine derivatives with their pharmacological actions. URL: [Link]

  • Practical Cheminformatics Blog, Predicting Aqueous Solubility - It's Harder Than It Looks. URL: [Link]

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  • PubMed, A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl-Substituted Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, prized for their favorable physicochemical properties and biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, prized for their favorable physicochemical properties and biological activities.[1][2] Among these, dimethyl-substituted morpholines represent a critical class of compounds whose therapeutic potential is intimately linked to their thermodynamic characteristics. Understanding properties such as enthalpy of formation, Gibbs free energy, entropy, and heat capacity is fundamental to predicting molecular stability, solubility, and receptor-binding affinity—key determinants of a drug candidate's success. This technical guide provides a comprehensive overview of the thermodynamic landscape of dimethylmorpholine isomers. It delves into the state-of-the-art experimental and computational methodologies used for their characterization, presents available data, and discusses the profound implications of these properties on pharmaceutical development and chemical process safety. By synthesizing theoretical principles with practical applications, this document serves as an essential resource for scientists engaged in the design and optimization of morpholine-based therapeutics.

Introduction to Morpholine and Its Dimethyl Derivatives

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. This unique combination imparts a desirable profile for drug candidates, including high polarity, aqueous solubility, and a non-planar, conformationally flexible structure that can be tailored to fit complex biological targets.[1] Its ability to act as a hydrogen bond acceptor (via oxygen and nitrogen) and donor (via the N-H group) makes it a versatile pharmacophore in drug design.[1] Consequently, the morpholine moiety is a constituent of numerous approved drugs, spanning therapeutic areas from oncology to infectious diseases.

Isomers of Dimethylmorpholine

The introduction of two methyl groups onto the morpholine scaffold gives rise to several structural isomers, each with a distinct three-dimensional shape and electronic distribution. The primary isomers include 2,3-, 2,5-, 2,6-, 3,3-, and 3,5-dimethylmorpholine, along with N-substituted (4-position) variants. Each isomer can also exist as different stereoisomers (cis/trans or R/S enantiomers), which can drastically alter their biological activity and physicochemical properties. For instance, the thermodynamic equilibrium between cis- and trans-2,6-dimethylmorpholine is a critical factor in its synthesis and purification.[3] The precise positioning of the methyl groups influences steric hindrance, molecular polarity, and the potential for intramolecular interactions, all of which have direct consequences on the compound's thermodynamic properties.

The Critical Role of Thermodynamics in Pharmaceutical Sciences

Thermodynamic parameters provide a quantitative framework for understanding and predicting the behavior of molecules.

  • Gibbs Free Energy (ΔG) dictates the spontaneity of processes, including dissolution (solubility) and drug-receptor binding (affinity). A more negative ΔG of binding indicates a more favorable interaction.

  • Enthalpy (ΔH) reflects the heat change associated with a process. In drug binding, it quantifies the net effect of making and breaking bonds (including hydrogen bonds and van der Waals interactions). Enthalpy of formation (ΔH°f) is a measure of a molecule's intrinsic stability.[4][5]

  • Entropy (ΔS) measures the change in disorder. It plays a crucial role in the hydrophobic effect, which is a major driving force for drug binding and protein folding.

  • Heat Capacity (Cp) , the amount of heat required to raise a substance's temperature, is vital for ensuring safety during chemical manufacturing scale-up, helping to prevent thermal runaway reactions.[6]

A thorough understanding of these properties is therefore not a mere academic exercise but a prerequisite for rational drug design, formulation development, and safe chemical synthesis.

Fundamental Thermodynamic Properties

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions (typically 298.15 K and 1 bar).[5] It is a fundamental measure of a molecule's energetic stability. A more negative ΔH°f indicates a more stable compound relative to its elements. This value is crucial for calculating the enthalpy changes of chemical reactions (ΔH°rxn), which informs process safety and energy requirements.[7]

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation is the change in free energy accompanying the formation of one mole of a substance from its elements in their standard states. It combines enthalpy and entropy (ΔG = ΔH - TΔS) and represents the maximum reversible work that can be performed by a thermodynamic system at constant temperature and pressure. ΔG°f is the ultimate arbiter of thermodynamic stability and spontaneity under standard conditions.

Entropy (S°)

Standard molar entropy is a measure of the disorder or randomness of a substance. For molecules, this relates to translational, rotational, and vibrational degrees of freedom. In drug development, the change in entropy upon binding is critical; for example, the release of ordered water molecules from a binding site can provide a significant entropic driving force for ligand association.

Heat Capacity (Cp)

Heat capacity measures the ability of a substance to absorb heat. In process chemistry, knowing the Cp of reactants and products is essential for designing effective cooling systems for reactors, especially for exothermic reactions, to maintain temperature control and prevent accidents.[6][8]

Experimental Determination of Thermodynamic Properties

Direct measurement of thermodynamic properties remains the gold standard for accuracy. Calorimetry, the science of measuring heat change, is the primary experimental tool.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying thermal transitions. A sample and a reference are heated at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. This allows for the precise determination of melting points (Tfus), enthalpies of fusion (ΔHfus), glass transitions (Tg), and solid-solid phase transitions.[9][10]

  • Sample Preparation: Accurately weigh 2-5 mg of the dimethylmorpholine derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent evaporation, especially for volatile liquids or solids.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 223.15 K / -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 K/min) to a temperature well above the melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the heat flow vs. temperature plot.

    • The onset temperature of the peak is typically taken as the melting point (Tfus).

    • Integrate the area under the peak to determine the enthalpy of fusion (ΔHfus). The instrument software performs this calculation after baseline correction.

Solution Calorimetry

Solution calorimetry measures the heat evolved or absorbed when a substance dissolves in a solvent.[4] This provides the enthalpy of solution (ΔHsoln). By carefully choosing solvents and applying Hess's Law, this technique can be used to determine enthalpies of formation and transition between different solid forms (polymorphs).

Diagram 1: Experimental Workflow for Thermodynamic Characterization

G Experimental Workflow cluster_0 Sample Preparation cluster_1 Calorimetric Analysis cluster_2 Vapor-Liquid Equilibria cluster_3 Derived Properties Sample Dimethylmorpholine Isomer Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC SC Solution Calorimetry Sample->SC Ebulliometry Ebulliometry / Static Cell Sample->Ebulliometry Tm Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) DSC->Tm Hsoln Enthalpy of Solution (ΔHsoln) SC->Hsoln VapP Vapor Pressure (Pvap) Enthalpy of Vaporization (ΔHvap) Ebulliometry->VapP

Caption: Workflow for experimental determination of key thermodynamic properties.

Computational Modeling of Thermodynamic Properties

Where experimental data is lacking, computational chemistry provides a powerful and predictive alternative.[11] Modern methods, particularly Density Functional Theory (DFT), can calculate thermodynamic properties with a high degree of accuracy.[12][13][14]

Quantum Mechanical Calculations

DFT is used to solve the electronic structure of a molecule, from which its total energy can be determined.[13] By performing a geometry optimization to find the lowest energy conformation and then calculating the vibrational frequencies, all necessary components for determining thermodynamic properties can be obtained.[13][15]

Statistical Thermodynamics

The link between the quantum mechanical energy levels of a single molecule and the macroscopic thermodynamic properties of a bulk sample is provided by statistical thermodynamics. By calculating the molecular partition function from the electronic, translational, rotational, and vibrational energy levels, one can directly compute enthalpy, entropy, Gibbs free energy, and heat capacity.[11]

  • Structure Building: Construct the 3D structure of the desired dimethylmorpholine isomer using molecular modeling software.

  • Conformational Search: For flexible molecules like morpholines, perform a systematic search to identify the lowest-energy conformer(s), as these will dominate the thermodynamic properties.

  • Geometry Optimization: Perform a geometry optimization using a reliable DFT method (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) to find the minimum energy structure.[13]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.

  • Energy Calculation: The output provides the total electronic energy (Eelec), ZPVE, and thermal enthalpy (Htrans, Hrot, Hvib). The total enthalpy H is the sum of these components.

  • Isodesmic Reaction Scheme (for high accuracy):

    • To cancel out systematic errors in the DFT calculation, design a balanced chemical reaction where the number and types of bonds are conserved on both sides.

    • Calculate the enthalpy (H) for all reactants and products in the isodesmic scheme.

    • Calculate the reaction enthalpy: ΔHrxn = ΣH(products) - ΣH(reactants).

    • Rearrange the equation to solve for the unknown ΔH°f of the target molecule, using known experimental ΔH°f values for the other molecules in the scheme: ΔH°f(target) = ΣΔH°f(reactants) - ΣΔH°f(products) + ΔHrxn.

Diagram 2: Computational Workflow for Thermodynamic Properties

G Computational DFT Workflow cluster_0 Input cluster_1 Quantum Mechanics Calculation (DFT) cluster_2 Statistical Thermodynamics cluster_3 Output Properties MolStruct 3D Molecular Structure (Dimethylmorpholine Isomer) GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) MolStruct->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc PartitionFunc Calculate Partition Functions (Translational, Rotational, Vibrational) FreqCalc->PartitionFunc ThermoProps Standard Enthalpy (H°) Standard Entropy (S°) Gibbs Free Energy (G°) Heat Capacity (Cv, Cp) PartitionFunc->ThermoProps

Sources

Protocols & Analytical Methods

Method

Synthesis procedures for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine from morpholine precursors

[1] Executive Summary This application note details the synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1156086-77-9), a critical intermediate in the development of pharmaceutical agents targeting CNS and m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS 1156086-77-9), a critical intermediate in the development of pharmaceutical agents targeting CNS and metabolic pathways.[1] Unlike simple morpholine derivatives, the gem-dimethyl substitution at the 2-position introduces steric bulk that influences metabolic stability and receptor binding kinetics.[1]

We present a modular synthesis protocol starting from 2,2-dimethylmorpholine. The primary route utilizes a Cyanomethylation-Reduction sequence , selected for its scalability and avoidance of dimerization byproducts common in direct alkylation with haloethylamines. A secondary Gabriel Synthesis protocol is provided for applications requiring ultra-high purity (>99.5%) free of secondary amine contaminants.

Strategic Analysis & Retrosynthesis

The synthesis is designed to ensure high atom economy and facile purification. Direct alkylation of 2,2-dimethylmorpholine with 2-chloroethylamine is discouraged due to the formation of bis-alkylated impurities (N,N-bis(morpholinoethyl)amines) and polymerization of the aziridinium intermediate.[1]

Selected Pathway: The Nitrile Route
  • Step 1 (N-Alkylation): Reaction of 2,2-dimethylmorpholine with chloroacetonitrile to form 2-(2,2-dimethylmorpholin-4-yl)acetonitrile.[1]

  • Step 2 (Reduction): Reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH4) or Catalytic Hydrogenation.

Reaction Scheme Visualization

SynthesisPathway Start 2,2-Dimethylmorpholine (Precursor) Inter Intermediate: 2-(2,2-dimethylmorpholin-4-yl) acetonitrile Start->Inter Step 1: N-Alkylation Reagent1 Chloroacetonitrile (K2CO3, MeCN) Reagent1->Inter Product Target: 2-(2,2-Dimethylmorpholin-4-yl) ethan-1-amine Inter->Product Step 2: Reduction Reagent2 LiAlH4 (THF) or H2/Raney Ni Reagent2->Product

Figure 1: Two-step synthesis pathway via nitrile intermediate, ensuring mono-alkylation selectivity.

Precursor Preparation (Context)

Note: If 2,2-dimethylmorpholine is not commercially available, it can be synthesized from 2-amino-2-methyl-1-propanol.[1]

Protocol Summary: React 2-amino-2-methyl-1-propanol with ethylene sulfate (1.0 equiv) and NaOH (2.5 equiv) in toluene/water biphasic system at 40°C. This "green" cyclization avoids the harsh conditions of acid-mediated dehydration [1].[1]

Detailed Protocol: The Nitrile Route

Step 1: Synthesis of 2-(2,2-dimethylmorpholin-4-yl)acetonitrile[1]

Rationale: Chloroacetonitrile is used as a two-carbon linchpin.[1] Potassium carbonate (K2CO3) acts as the HCl scavenger. Acetonitrile (MeCN) is the solvent of choice to solubilize the polar intermediate while precipitating inorganic salts.

Materials:

  • 2,2-Dimethylmorpholine (1.0 equiv)[1][2][3]

  • Chloroacetonitrile (1.1 equiv) - Caution: Potent lachrymator/toxic.[1]

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Acetonitrile (Reagent Grade, 10 vol)

  • Sodium Iodide (0.1 equiv) - Catalyst (Finkelstein condition).[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2,2-dimethylmorpholine and MeCN under N2 atmosphere.

  • Base Addition: Add K2CO3 and NaI.[4] Stir vigorously to create a suspension.

  • Alkylation: Cool to 0°C. Add chloroacetonitrile dropwise over 30 minutes to control exotherm.

  • Reaction: Warm to room temperature (RT) and reflux at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Cool to RT and filter off solid salts.

    • Concentrate the filtrate under reduced pressure.[5]

    • Dissolve residue in EtOAc, wash with water (2x) and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.[5]

    • Yield expectation: 85-92% (Pale yellow oil).[1]

Step 2: Reduction to 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine[1]

Rationale: LiAlH4 provides a complete and clean reduction of the nitrile to the primary amine. For larger (>100g) scales, catalytic hydrogenation (Raney Ni, 50 psi H2, NH3/MeOH) is safer and more economical [2].

Materials:

  • Nitrile Intermediate (from Step 1)[1]

  • LiAlH4 (2.0 equiv, 2.4 M in THF)

  • Anhydrous THF (15 vol)

Procedure:

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge LiAlH4 solution into the flask and cool to 0°C.

  • Addition: Dissolve the Nitrile intermediate in anhydrous THF (5 vol). Add dropwise to the LiAlH4 slurry over 45 mins. Caution: Gas evolution (H2).

  • Reflux: Warm to RT, then reflux gently (65°C) for 3 hours.

  • Quench (Fieser Method) [3]:

    • Cool to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL Water (slowly!)[1]

      • x mL 15% NaOH

      • 3x mL Water[5]

    • Stir for 30 mins until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Rinse cake with THF.

  • Purification: Concentrate filtrate. Distill under vacuum (approx. 0.5 mmHg) if high purity is required, or convert to HCl salt for crystallization.

Alternative Protocol: Gabriel Synthesis (High Purity)[1]

Target Audience: Researchers requiring >99.5% purity for biological assays, avoiding trace secondary amines.

Workflow:

  • Alkylation: 2,2-Dimethylmorpholine + N-(2-bromoethyl)phthalimide + K2CO3 in DMF (90°C, 12h).

  • Deprotection: Treat the phthalimide intermediate with Hydrazine Hydrate in Ethanol (Reflux, 4h).

  • Workup: Acidify with HCl to precipitate phthalhydrazide. Filter. Basify filtrate to pH >12, extract with DCM.

Comparison Table:

FeatureNitrile Route (Protocol 1)Gabriel Route (Protocol 2)
Atom Economy HighLow (Phthalimide waste)
Cost LowModerate
Scalability ExcellentPoor (Solubility issues)
Impurity Profile Trace secondary amines possibleVery clean primary amine

Analytical Validation

Expected Data for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine:

  • Physical State: Colorless to pale yellow oil.[6] Hygroscopic.

  • Mass Spectrometry (ESI+): [M+H]+ = 159.15 Da.

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.21 (s, 6H, 2x CH3)

    • δ 2.30 (t, 2H, N-CH2-ring)[1]

    • δ 2.45 (t, 2H, N-CH2-ethyl)[1]

    • δ 2.78 (t, 2H, CH2-NH2)

    • δ 3.65 (t, 2H, O-CH2-ring)[1]

    • δ 1.5-2.0 (br s, 2H, NH2)

Workup & Purification Logic

The isolation of polar amines requires specific pH manipulation to ensure efficient extraction from the aqueous phase.

WorkupLogic Crude Crude Reaction Mixture (Post-Quench) Acidify Acidify to pH 2 (1M HCl) Crude->Acidify Wash Wash with DCM (Removes non-basic impurities) Acidify->Wash Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Keep Aqueous Basify Basify to pH 12-14 (NaOH pellets/soln) Aqueous->Basify Extract Extract with DCM/IPA (9:1) (3x) Basify->Extract Final Dry & Concentrate -> Pure Amine Oil Extract->Final

Figure 2: Acid-Base extraction strategy to isolate the target amine from neutral organic byproducts.[1]

References

  • Green Synthesis of Morpholines: St. Jean, F., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv, 2023. [1]

  • Gomez, S., Peters, J.A., & Maschmeyer, T. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity.
  • Fieser Workup Protocol: Myers, A.G. "Work-up Procedures for LAH Reductions." Harvard University Department of Chemistry & Chemical Biology, Handout.

  • General Morpholine Synthesis: "Synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine." PubChem, Compound Summary CID 20069545.[2][3] [1]

Sources

Application

Application Note: Optimization of Reductive Amination Protocols for 2,2-Dimethylmorpholine Derivatives

Introduction: The Steric Challenge 2,2-Dimethylmorpholine is a high-value pharmacophore in modern drug discovery. The gem-dimethyl group at the 2-position provides significant metabolic stability by blocking Cytochrome P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

2,2-Dimethylmorpholine is a high-value pharmacophore in modern drug discovery. The gem-dimethyl group at the 2-position provides significant metabolic stability by blocking Cytochrome P450 oxidation at the


-carbon adjacent to the nitrogen. However, this same structural feature introduces substantial steric hindrance, rendering standard reductive amination protocols ineffective.
The gem-Dimethyl Effect on Reactivity

In a standard reductive amination, the rate-determining step for secondary amines is often the dehydration of the hemiaminal intermediate to form the iminium ion. For 2,2-dimethylmorpholine:

  • Nucleophilic Attack: The bulk of the methyl groups retards the initial attack of the nitrogen lone pair on the carbonyl carbon.

  • Iminium Formation: Even if the hemiaminal forms, the transition state required to eliminate water and form the planar iminium ion (

    
    ) experiences severe steric clash with the adjacent methyls.
    

Consequently, standard "Abdel-Magid" conditions (Sodium Triacetoxyborohydride/Acetic Acid) often result in stalled reactions or low yields, particularly when reacting with ketones. This guide details the Titanium(IV) Isopropoxide protocol, which is the industry standard for overcoming this barrier.

Mechanistic Strategy & Reagent Selection

To force the reaction of a hindered amine, we must shift the equilibrium toward the iminium species before the reducing agent is introduced.

Mechanism of Action: Titanium(IV) Isopropoxide

Ti(OiPr)


 serves a dual function:
  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing its electrophilicity.

  • Water Scavenging: It reacts with the water byproduct of condensation to form stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier's principle).

Table 1: Reducing Agent Compatibility Matrix
ReagentActivitySelectivityRecommended Use Case
NaBH(OAc)

(STAB)
MildHighMethod A: Unhindered aldehydes only. Often too weak for 2,2-dimethylmorpholine + ketones.
NaBH

CN
ModerateHighMethod B (Variant): Classic "Mattson" conditions. Good, but toxic (cyanide risk).
NaBH

StrongLowMethod B (Preferred): Used after imine formation is complete. High yield, lower toxicity.
Pic-BH

ModerateHighGreen Alternative: Useful for acid-sensitive substrates.

Visualization: Reaction Workflow

The following diagram illustrates the divergent pathways based on substrate difficulty.

ReductiveAmination Start Substrate Analysis: 2,2-Dimethylmorpholine + Carbonyl Decision Carbonyl Type? Start->Decision Aldehyde Reactive Aldehyde (Unhindered) Decision->Aldehyde Low Sterics Ketone Ketone or Hindered Aldehyde Decision->Ketone High Sterics MethodA METHOD A: Standard STAB Protocol (AcOH / DCM) Aldehyde->MethodA MethodB METHOD B: Titanium(IV) Protocol (Ti(OiPr)4 / NaBH4) Ketone->MethodB IntermediateA Equilibrium: Imine/Enamine (Slow) MethodA->IntermediateA Stir 1h IntermediateB Forced Species: Titanium-Complexed Imine MethodB->IntermediateB Neat/THF, 6-12h ReductionA Reduction: NaBH(OAc)3 IntermediateA->ReductionA ReductionB Reduction: NaBH4 (in situ) IntermediateB->ReductionB Product Isolated Tertiary Amine ReductionA->Product QuenchB Critical Step: Basic Workup (NaOH/NH4OH) to precipitate TiO2 ReductionB->QuenchB QuenchB->Product

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl steric hindrance.

Experimental Protocols

Method A: Standard Protocol (Aldehydes Only)

Best for: Reacting 2,2-dimethylmorpholine with simple, unhindered aromatic or aliphatic aldehydes.

Materials:

  • 2,2-Dimethylmorpholine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Procedure:

  • Mixing: In a flame-dried flask under N

    
    , dissolve the aldehyde (1.0 mmol) and 2,2-dimethylmorpholine (1.0 mmol) in DCE (5 mL).
    
  • Acidification: Add Acetic Acid (1-2 mmol). Note: The acid catalyzes the dehydration. Do not skip this for hindered amines.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the iminium ion.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If the intermediate imine persists but product is not forming, the reducing agent may be too bulky. Switch to Method B.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    ). Dry over Na
    
    
    SO
    
    
    and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol (The "Gold Standard")

Best for: Ketones, hindered aldehydes, and "stubborn" substrates where Method A fails.

Materials:

  • 2,2-Dimethylmorpholine (1.0 equiv)

  • Ketone/Aldehyde (1.0 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ) (1.2 - 1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or run Neat.

Procedure:

  • Complexation (The Critical Step):

    • In a dried flask under N

      
      , combine 2,2-dimethylmorpholine (1.0 mmol) and the ketone (1.0 mmol).
      
    • Add Ti(OiPr)

      
       (1.25 mmol, ~370 
      
      
      
      L) neat.
    • Option: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL).

    • Stir: Stir at RT for 6–18 hours.

    • Validation: Aliquot a small sample into MeOH and check by LC-MS. You should see the mass of the imine (M+H = Mass

      
       + Mass
      
      
      
      - 18). Do not proceed until the starting amine is consumed.
  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (5 mL). Caution: Exothermic.[1]

    • Add NaBH

      
       (1.5 mmol) carefully in portions.
      
    • Stir at RT for 2–4 hours.

  • Hydrolysis & Workup (Crucial):

    • The reaction will contain a sticky titanate complex.

    • Quench: Add 2 mL of 2N NaOH or NH

      
      OH. The mixture will turn into a white suspension (TiO
      
      
      
      precipitation).
    • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

    • Extraction: Transfer filtrate to a separatory funnel, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting material remains (Method A) Steric bulk prevents iminium formation.Switch to Method B (Titanium). The Lewis acid is required to force dehydration.
Imine forms but does not reduce (Method A) STAB is too sterically hindered.Switch to NaCNBH

(smaller hydride source) or use Method B (NaBH

).
Low Yield in Method B (Titanium emulsion) Poor workup technique.Ensure the quench is basic (NaOH/NH

OH). Acidic quench can solubilize Ti species, complicating extraction. Use Celite filtration.[1]
Reaction Stalls (Method B) Equilibrium unfavorable.Microwave Assistance: Run the Ti(OiPr)

step in a microwave vial (neat) at 60–80°C for 1 hour before reduction.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[3]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Miriyala, B., et al. (2004).[4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.

Sources

Method

Application Note: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (DMMEA) in Coordination Chemistry &amp; Drug Design

[1][2] Abstract This technical guide profiles 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine (DMMEA) , a sterically modulated derivative of the common ligand 4-(2-aminoethyl)morpholine.[1][2] While the parent morpholine lig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide profiles 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine (DMMEA) , a sterically modulated derivative of the common ligand 4-(2-aminoethyl)morpholine.[1][2] While the parent morpholine ligands are staples in coordination chemistry, the introduction of the gem-dimethyl group at the 2-position offers unique advantages: enhanced lipophilicity, restricted conformational freedom via the Thorpe-Ingold effect, and improved metabolic stability. This guide provides actionable protocols for synthesizing metal complexes (Cu, Pd, Pt) using DMMEA, targeting researchers in medicinal inorganic chemistry and homogeneous catalysis .

Ligand Profile & Structural Analysis

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine[1][2][3][4]

  • Common Abbreviation: DMMEA[1][2]

  • CAS Number: 1156086-77-9[1][2][5][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][4]
  • Coordination Mode: Neutral, Bidentate (

    
    -donor).
    
The Gem-Dimethyl Advantage

The critical differentiator of DMMEA is the 2,2-dimethyl substitution pattern.[2] In coordination chemistry, this modification serves three functional roles:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the methyl groups reduces the bond angle at the adjacent carbon, compressing the internal angle of the morpholine ring. This pre-organizes the molecule, reducing the entropy penalty upon chelation to a metal center.

  • Lipophilicity Tuning: The addition of two methyl groups significantly increases the

    
     (partition coefficient) compared to the unsubstituted parent. This is vital for medicinal inorganic chemistry , where membrane permeability is required for intracellular metal delivery.
    
  • Steric Protection: The bulk protects the ether oxygen from metabolic oxidation and creates a specific steric pocket around the metal center, influencing catalytic selectivity.

Physical Properties & Handling
PropertyValue / Description
Physical State Colorless to pale yellow viscous liquid
Boiling Point ~210°C (Predicted)
Solubility Soluble in EtOH, MeOH, DCM, THF.[1] Moderate water solubility.[1][2]
Stability Hygroscopic; absorbs atmospheric CO

to form carbamates.[2]
Storage Store under Argon/Nitrogen at 2–8°C.

Experimental Protocols

Protocol A: Synthesis of Square Planar M(II) Complexes (Pd/Pt)

Targeting antiproliferative metal-based drugs.[1]

Rationale: DMMEA acts as a chelating diamine, displacing labile ligands (like chlorides or DMSO) to form stable cationic or neutral complexes.

Materials
  • Ligand: DMMEA (1.0 eq)

  • Metal Precursor: Potassium Tetrachloropalladate (K

    
    PdCl
    
    
    
    ) or cis-Bis(acetonitrile)dichloropalladium(II).[1][2]
  • Solvent: Methanol (HPLC grade) or Acetonitrile.[2]

  • Purification: Diethyl ether (for precipitation).[2]

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 0.326 g (1.0 mmol) of K

    
    PdCl
    
    
    
    in 10 mL of deionized water (or MeOH for organic precursors). Ensure complete dissolution to form a clear red/orange solution.
  • Ligand Addition: Dissolve 0.158 g (1.0 mmol) of DMMEA in 5 mL of Methanol. Add this solution dropwise to the metal solution under constant stirring at room temperature.

    • Observation: A color change (often to pale yellow or precipitate formation) indicates ligand exchange.[2]

  • Reaction: Stir the mixture for 4–6 hours at ambient temperature.

    • Note: Heating is generally not required due to the high nucleophilicity of the primary amine.

  • Isolation:

    • If a precipitate forms: Filter using a sintered glass crucible, wash with cold water (2x) and diethyl ether (2x).

    • If no precipitate: Concentrate the solution to ~2 mL under reduced pressure, then induce precipitation by adding excess diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    for 12 hours.
Protocol B: In Situ Catalyst Generation (Cu-Catalyzed Coupling)

Targeting Ullmann-type C-N or C-O coupling reactions.[1][2]

Rationale: The bidentate nature of DMMEA stabilizes Cu(I) species, preventing disproportionation while the steric bulk prevents catalyst aggregation.

Materials
  • Copper Source: CuI (Copper(I) Iodide).

  • Ligand: DMMEA.[1][2]

  • Base: Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .[1][2]
  • Solvent: Toluene or DMF (Anhydrous).

Workflow
  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).

  • Catalyst Loading: Add CuI (5–10 mol%) and DMMEA (10–20 mol%).

    • Critical Ratio: Maintain a 1:2 Metal-to-Ligand ratio to ensure complete ligation of the active species.[1][2]

  • Activation: Add anhydrous solvent (2 mL) and stir for 15 minutes at RT. The solution should turn homogenous/greenish, indicating the formation of the [Cu(DMMEA)]I active species.

  • Substrate Addition: Add the aryl halide (1.0 eq), nucleophile (1.2 eq), and base (2.0 eq) under a counter-flow of Argon.

  • Reaction: Seal the tube and heat to 80–110°C for 12–24 hours.

Visualization of Coordination Logic

The following diagram illustrates the structural logic and experimental workflow for utilizing DMMEA.

DMMEA_Workflow DMMEA DMMEA Ligand (Gem-dimethyl modified) Interaction Chelation Process (N,N-Bidentate Binding) DMMEA->Interaction Donates N,N' Metal_Salt Metal Precursor (K2PdCl4 / CuI) Metal_Salt->Interaction Accepts e- Complex Stable Metal Complex [M(DMMEA)Cl2] Interaction->Complex Ligand Exchange ThorpeIngold Thorpe-Ingold Effect ( conformational lock ) ThorpeIngold->Interaction Enhances Stability Application Application: Lipophilic Metallo-Drugs or Catalysis Complex->Application Bio-assay / Reaction

Figure 1: Coordination workflow for DMMEA, highlighting the stabilizing influence of the gem-dimethyl effect on complex formation.

Characterization & Validation

To validate the formation of the complex, researchers should look for specific spectroscopic signatures.

TechniqueExpected Signature (Complex vs. Free Ligand)Mechanistic Insight

H NMR
Downfield shift of the N-CH

protons (approx.

+0.2–0.5 ppm).[2]
Indicates electron donation from Nitrogen to Metal (deshielding).[2]
Gem-Dimethyl The gem-dimethyl singlet (approx.[1][2] 1.2 ppm) may split into two singlets if the ring locks into a rigid chair conformation upon binding.Proof of restricted conformation (stereochemical rigidity).
FT-IR Shift in N-H stretching frequency (3200–3400 cm

).[1][2]
Confirms coordination of the primary amine.
HR-MS Presence of [M(Ligand)Cl]

or [M(Ligand)]

isotopic patterns.[1][2]
Confirmation of stoichiometry (1:1 vs 1:2).

References

  • American Elements. 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine Product Specifications. Available at: [Link][1][6][7][8][9]

  • Talele, T. T. (2018).[10] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[10] Available at: [Link]

  • Suleiman Gwaram, N. et al. (2011).[11] Synthesis and crystal structure of bis[4-(2-aminoethyl)morpholine]nickel(II) complexes. IUCr Journals. (Reference for parent ligand coordination geometry). Available at: [Link]

  • PubChem. Compound Summary: 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine.[1][2][5][4] National Library of Medicine.[2] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine oil vs solid

Technical Support Center: Purification of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Case Ticket: #PUR-22-DM-EA Subject: Optimization of Isolation Strategies (Oil vs. Solid Phases) Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

Case Ticket: #PUR-22-DM-EA Subject: Optimization of Isolation Strategies (Oil vs. Solid Phases) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine , a diamine building block.

  • Free Base: Typically exists as a viscous, colorless to pale yellow oil .

  • Salt Form: (e.g., Dihydrochloride, Oxalate) Exists as a solid , but is prone to hygroscopicity and "oiling out" during crystallization.

The 2,2-dimethyl substitution on the morpholine ring increases lipophilicity compared to standard morpholine derivatives, altering its solubility profile. This guide provides self-validating protocols for both forms.

Part 1: Decision Matrix & Workflow

Before proceeding, determine your endpoint requirement. Do you need a reactive nucleophile (Free Base) or a stable storage form (Salt)?

PurificationStrategy Start Target Form Selection Decision Intended Application? Start->Decision FreeBase Immediate Reaction / Nucleophile (Target: OIL) Decision->FreeBase Synthesis Intermediate Salt Long-term Storage / Standard (Target: SOLID) Decision->Salt Shelf Stable Reagent Distillation Method A: Vacuum Distillation (High Purity, Air Sensitive) FreeBase->Distillation Preferred Extraction Method B: Acid-Base Extraction (Bulk Removal of Non-Amines) FreeBase->Extraction Alternative Crystallization Method C: Anhydrous Salt Formation (HCl or Oxalate) Salt->Crystallization

Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on downstream application.

Part 2: Purification of the Free Base (Oil)

The free base is sensitive to oxidation (absorbing CO₂ from air to form carbamates) and should be stored under inert gas.

Method A: High-Vacuum Distillation (Gold Standard)

Best for: Removing non-volatile impurities and colored oxidation products.[1]

Technical Specs:

  • Boiling Point Estimation: ~85–95 °C at 0.5 mmHg (Based on structural analogs).[1]

  • Equipment: Kugelrohr apparatus (small scale) or Short-path distillation head.

Protocol:

  • Degas: Place the crude oil in the distillation flask. Stir under high vacuum (without heat) for 10 minutes to remove residual solvents.

  • Heat Ramp: Slowly increase bath temperature. Discard the first 5% (forerun) which contains volatile impurities.

  • Collection: Collect the main fraction. It should be a clear, colorless oil.

  • Storage: Immediately flush with Argon/Nitrogen and seal.[1]

Method B: Acid-Base Extraction (Chemical Washing)

Best for: Removing neutral organic impurities without high heat.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or MTBE .[1]

  • Acid Extraction: Extract with 1M HCl (aq). The amine moves to the aqueous phase; neutral impurities stay in organic.

    • Note: The 2,2-dimethyl group increases lipophilicity.[1] Ensure the aqueous phase is acidic (pH < 2) to fully protonate both nitrogens.

  • Wash: Wash the aqueous acidic layer with fresh DCM (2x).[1] Discard organics.

  • Basification: Cool the aqueous layer on ice. Basify to pH > 12 using 10M NaOH or KOH .[1] The oil will separate out.[2][3]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 3: Purification of the Solid (Salt Formation)

Converting the oil to a solid salt is the best method for long-term stability. However, this molecule is prone to "oiling out" (forming a gum instead of crystals) due to the flexible ethyl chain and lipophilic methyl groups.

Method C: Anhydrous Crystallization (Anti-Oiling Protocol)

Critical Rule: Water is the enemy. Use anhydrous solvents to prevent gum formation.[1]

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (dry).[1]

  • Solvent B (Anti-solvent): Diethyl Ether or MTBE .[1]

  • Acid Source: HCl in Dioxane (4M) or HCl in Ether (2M) .[1] Do not use aqueous HCl.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1g of the amine oil in 5 mL of Solvent A (IPA).

  • Acid Addition:

    • Place the vessel in an ice bath (0 °C).

    • Add the anhydrous HCl solution dropwise with vigorous stirring.

    • Stoichiometry: Add 2.2 equivalents of HCl to form the dihydrochloride salt.

  • Precipitation:

    • Scenario 1 (Ideal): White solid precipitates immediately.[1] Filter and wash with ether.

    • Scenario 2 (Oiling Out): A sticky gum forms at the bottom.

      • Fix: Heat the mixture to boiling until the gum dissolves (add more IPA if needed).

      • Fix: Allow to cool very slowly to room temperature with stirring.

      • Fix: Add Solvent B (Ether) dropwise until slightly cloudy, then let stand.

  • Drying: Dry the solid in a vacuum oven at 40 °C over

    
     or silica desiccant.
    

SaltWorkflow Input Crude Amine Oil Dissolve Dissolve in IPA Input->Dissolve Acidify Add Anhydrous HCl (in Dioxane/Ether) Dissolve->Acidify Check State Check Acidify->Check Solid White Precipitate Check->Solid Success Gum Sticky Gum (Oiling Out) Check->Gum Failure Filter Filter & Dry Solid->Filter Reflux Heat to Reflux (Dissolve Gum) Gum->Reflux Cool Slow Cool + Seed Crystal Reflux->Cool Cool->Solid

Figure 2: Troubleshooting workflow for salt formation, specifically addressing the "oiling out" phenomenon.[1]

Part 4: Troubleshooting & FAQs

Q1: The salt turned into a hygroscopic goo immediately after filtration. Why?

A: This is a common issue with diamine hydrochlorides. The HCl salt is extremely hygroscopic.

  • Root Cause: Exposure to ambient humidity or excess HCl trapped in the lattice.

  • Solution: Switch to the Oxalate Salt . Oxalic acid (1.0 eq) in Ethanol often yields non-hygroscopic, well-defined crystals compared to HCl.[1]

    • Protocol: Dissolve amine in hot EtOH; add 1 eq Oxalic acid in hot EtOH; mix and cool.

Q2: My free base oil is yellow/brown. Is it degraded?

A: Likely yes, but usable.

  • Mechanism: Aliphatic amines oxidize in air to form N-oxides and colored impurities.[1]

  • Fix: If the color is light yellow, it is likely >95% pure and usable. If dark brown, perform the Acid-Base Extraction (Method B) or Distillation (Method A) before use.[1]

Q3: Can I use aqueous HCl to make the salt?

A: Avoid if possible.

  • Water increases the solubility of the salt, making it difficult to crash out. It also promotes the formation of hydrates which are harder to dry. Always use anhydrous acids (HCl in Dioxane/Ether) for initial precipitation.[1]

Q4: The NMR shows a broad peak at 5-8 ppm.[1] What is this?

A: In the salt form, this is the ammonium proton (


). In the free base, the amine protons (

) typically appear around 1.0–2.0 ppm. If you see broad peaks in the free base, it may be carbamate formation from

absorption. Sparge with Nitrogen.[1][4]

Data Summary: Physical Properties

PropertyFree BaseDihydrochloride Salt
State Viscous OilWhite Solid (Hygroscopic)
Color Colorless to Pale YellowWhite / Off-white
Solubility DCM, MeOH, Et2O, TolueneWater, MeOH, DMSO
Storage Inert gas, 4°CDesiccator, RT
Molecular Weight ~158.24 g/mol ~231.16 g/mol

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General techniques for amine purification and distillation).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Authoritative source on salt selection and anti-oiling strategies). [1]

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017.[1] (Specific protocols for drying and purifying organic bases). [1]

Sources

Optimization

Troubleshooting side reactions in 2,2-dimethylmorpholine alkylation

Technical Support Center: 2,2-Dimethylmorpholine Alkylation Ticket ID: #DM-ALK-001 Subject: Troubleshooting Low Yields, Side Reactions, and Impurities in N-Alkylation Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethylmorpholine Alkylation

  • Ticket ID: #DM-ALK-001

  • Subject: Troubleshooting Low Yields, Side Reactions, and Impurities in N-Alkylation

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

2,2-Dimethylmorpholine presents a unique challenge compared to standard morpholine. While the nitrogen atom (position 4) is not directly substituted, the gem-dimethyl group at position 2 imposes a conformational lock (Thorpe-Ingold effect). This biases the ring into a specific chair conformation that can sterically shield the nitrogen lone pair or increase the energy barrier for the transition state during SN2 attack.

Consequently, standard alkylation protocols often fail, leading to two primary failure modes:

  • Stalled Kinetics: The reaction is too slow, prompting users to increase heat.

  • Elimination Dominance: Higher temperatures cause the amine to act as a base (E2 elimination) rather than a nucleophile, destroying the alkyl halide.

Part 1: Troubleshooting Guide (Q&A)

Issue A: "My reaction is stuck at <20% conversion after 24 hours."

Diagnosis: Nucleophilic apathy. The steric bulk of the gem-dimethyl group reduces the effective nucleophilicity of the nitrogen. In standard solvents (THF, DCM), the transition state energy is too high.

Corrective Actions:

  • Switch Solvent: Move to Polar Aprotic solvents (DMF, DMSO, or NMP). These solvate the cation of your base, leaving the 2,2-dimethylmorpholine "naked" and more reactive.

  • The "Finkelstein" Boost: Add 10–20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor bimolecular kinetics.

Issue B: "I see a new non-polar spot, but it’s not my product."

Diagnosis: E2 Elimination (The Alkene Trap). If your alkylating agent has


-hydrogens (e.g., isopropyl bromide, cyclohexyl iodide), the 2,2-dimethylmorpholine is acting as a base, not a nucleophile. You are synthesizing an alkene, which likely evaporates or runs with the solvent front.

Corrective Actions:

  • Lower the Temperature: SN2 is enthalpy-driven; E2 is entropy-driven. Lowering the temperature (and extending time) favors substitution.

  • Change the Base: If you are using a strong base (e.g., NaH, KOtBu), stop immediately. Switch to a weak, buffered base system like K₂CO₃ or Cs₂CO₃ in Acetone or MeCN.

  • Leaving Group Swap: Switch from a bromide/iodide to a Tosylate (OTs) or Mesylate (OMs) . These leaving groups are often less prone to elimination with amine bases than halides are.

Issue C: "I have a 'double spot' or a smear near the baseline."

Diagnosis: Quaternization (Over-Alkylation). The product (a tertiary amine) is often more nucleophilic than the starting material. Once formed, it attacks the remaining alkyl halide to form a quaternary ammonium salt.

Corrective Actions:

  • Stoichiometry Control: Use a slight excess of the amine (1.1 – 1.2 equiv), not the alkyl halide.

  • Stepwise Addition: Add the alkyl halide via syringe pump over 1–2 hours.

  • The "Nuclear" Option: If mono-alkylation is impossible via SN2, switch to Reductive Amination (See Protocol B).

Part 2: Decision Logic & Mechanism

The following diagram illustrates the kinetic competition determining your reaction outcome.

ReactionPathways Start 2,2-Dimethylmorpholine + Alkyl Halide (R-X) SN2 Pathway A: S_N2 Attack (Desired) Start->SN2 Polar Aprotic Solvent Mod. Temp (40-60°C) E2 Pathway B: E2 Elimination (Side Reaction) Start->E2 High Temp (>80°C) Strong Base Steric Bulk Quat Pathway C: Quaternization (Over-Alkylation) Start->Quat Excess R-X Fast Kinetics Product Tertiary Amine (Target) SN2->Product Alkene Alkene Waste (Impurity) E2->Alkene Salt Ammonium Salt (Insoluble Solid) Quat->Salt Product->Quat Product reacts with R-X

Caption: Kinetic competition between Substitution (Green), Elimination (Red), and Over-Alkylation (Yellow).

Part 3: Verified Experimental Protocols

Protocol A: Enhanced SN2 Alkylation (The "Finkelstein" Method)

Best for: Primary alkyl halides and unhindered electrophiles.

  • Setup: In a dry flask, dissolve 2,2-dimethylmorpholine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Base & Additive: Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv / 10 mol%).

    • Why: K₂CO₃ buffers the acid; KI generates a reactive alkyl iodide intermediate.

  • Addition: Add the Alkyl Chloride/Bromide (0.95 equiv) dropwise at room temperature.

    • Note: Using slightly less alkyl halide prevents over-alkylation.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ (to remove salts) and brine.

Protocol B: Reductive Amination (The "Clean" Alternative)

Best for: Secondary alkyl groups, sterically hindered targets, or when elimination is a problem.

  • Formation: Dissolve 2,2-dimethylmorpholine (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or THF .

  • Acid Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 mins to form the iminium ion.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before it reacts with the amine.

  • Completion: Warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Part 4: Comparative Data Analysis

ParameterSN2 Alkylation (Standard)SN2 (Optimized w/ KI)Reductive Amination
Primary Risk E2 Elimination (Alkene formation)Over-alkylationIncomplete reduction
Reaction Rate Slow (due to sterics)Fast Moderate
Side Products Alkenes, Quaternary SaltsMinimalAlcohols (from ketone reduction)
Rec. Solvent THF, TolueneDMF, MeCN DCE, DCM, MeOH
Success Rate Low (<40%)High (80-90%)Very High (>95%)

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health (PubChem). 2,2-Dimethylmorpholine Compound Summary. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1156086-77-9). Case ID: PUR-DIMORPH-001 Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1156086-77-9).

Case ID: PUR-DIMORPH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary

The purification of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine (hereafter referred to as Target Diamine ) presents a unique challenge due to its hybrid basicity (tertiary morpholine ring + primary ethylamine tail) and high water solubility. Common impurities in crude mixtures typically include unreacted 2,2-dimethylmorpholine (starting material), bis-alkylated dimers , and inorganic salts from reduction steps.

This guide prioritizes Vacuum Distillation as the primary purification vector due to the significant boiling point differential between the Target Diamine and its precursors. Secondary protocols involving Flash Chromatography and Salt Formation are provided for high-purity requirements (>98%).

Phase 1: Diagnostics & Impurity Identification

Before initiating purification, confirm the identity of your impurities using this diagnostic matrix.

Impurity TypeLikely SourceLC-MS Signature (ESI+)1H NMR Signature (CDCl3)
2,2-Dimethylmorpholine Unreacted Starting Material[M+H]+ ~116Distinct singlets at ~1.1-1.2 ppm (gem-dimethyl). Missing the triplet/multiplet at ~2.5-3.0 ppm (ethyl linker).
Bis-alkylated Dimer Over-alkylation during synthesis[M+H]+ ~272Complex aliphatic region. Integration of ethyl linker signals doubles relative to morpholine ring signals.
Nitrile Intermediate Incomplete Reduction (if via nitrile route)[M+H]+ ~155Weak/No amine protons. Presence of triplet at ~2.6 ppm (CH2-CN). IR stretch at ~2240 cm⁻¹.
Inorganic Salts Workup residue (LiCl, Al salts)N/A (Suppresses MS signal)Broadening of all peaks; visible particulates in non-polar solvents.

Phase 2: Primary Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Recommended)

Best for: Removing unreacted starting material (2,2-dimethylmorpholine) and solvent residues. Scalable from 5g to 1kg.

The Logic: The starting material, 2,2-dimethylmorpholine, is a secondary amine with a significantly lower boiling point (est. 140–150 °C at atm) compared to the Target Diamine (est. >210 °C at atm). Under high vacuum, this separation becomes efficient.

Step-by-Step Workflow:

  • Setup: Equip a short-path distillation head or a Vigreux column (for >50g scale) to a round-bottom flask containing the crude oil.

  • Vacuum Application: Apply high vacuum (< 1.0 mbar / 0.75 Torr).

    • Critical: Ensure the system is leak-proof. Fluctuations in pressure will cause "bumping" of the amine.

  • Fraction 1 (Forerun): Heat the bath to ~60–80 °C.

    • Collect: Solvents and water.

  • Fraction 2 (Impurity Cut): Increase bath temp to ~100–120 °C.

    • Collect: Unreacted 2,2-dimethylmorpholine.

    • Observation: This fraction is often colorless but has a sharp, ammoniacal odor.

  • Fraction 3 (Target Diamine): Increase bath temp to ~140–160 °C.

    • Collect: The product typically distills at 105–125 °C (vapor temp) under 1.0 mbar.

    • Visual: Look for a viscous, clear oil. If it turns yellow, reduce bath temp and check vacuum.

Protocol B: "Amine-Modified" Flash Chromatography

Best for: Small scale (<5g) or removing non-volatile "heavies" (dimers) that cannot be distilled.

The Logic: Primary and tertiary amines interact strongly with acidic silanols on standard silica, leading to peak tailing. You must "cap" these silanols using a basic modifier in the mobile phase.

System Parameters:

  • Stationary Phase: Standard Silica Gel (40–63 µm) or Amine-Functionalized Silica (NH2-SiO2).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH4OH).

    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH4OH). Gradient to 90:10:1.

Procedure:

  • Equilibration: Flush the column with the mobile phase (containing NH4OH) for 5 CV (Column Volumes) before loading the sample. This neutralizes the silica.

  • Loading: Dissolve crude in minimal DCM.

  • Elution Order:

    • First Eluting: 2,2-Dimethylmorpholine (less polar).

    • Second Eluting: Target Diamine (Product).

    • Late Eluting: Dimers/Oligomers (more polar due to multiple amines).

  • Detection: Ninhydrin stain (turns purple/blue) or Iodine chamber. UV activity is weak unless derivatized.

Phase 3: Advanced Troubleshooting (Decision Logic)

The following diagram illustrates the decision-making process for selecting the correct purification pathway based on your crude mixture's profile.

PurificationLogic Start Crude Mixture Analysis CheckSM Is unreacted 2,2-dimethylmorpholine the major impurity (>10%)? Start->CheckSM CheckScale Is Scale > 5 grams? CheckSM->CheckScale Yes Column PROTOCOL B: Flash Chromatography (DCM/MeOH/NH4OH) CheckSM->Column No (Complex Mix) Distill PROTOCOL A: Vacuum Distillation (High Vac <1 mbar) CheckScale->Distill Yes CheckScale->Column No Salt PROTOCOL C: Oxalate Salt Crystallization (Precipitates Diamine) Distill->Salt If Purity < 98% Column->Salt If Oil is Colored

Caption: Logical workflow for selecting purification method based on impurity profile and scale.

Phase 4: Frequently Asked Questions (FAQ)

Q1: My product distilled as a clear oil but turned yellow after 24 hours. Why? A: Primary amines are susceptible to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO2).

  • Fix: Store the purified amine under Argon/Nitrogen at 4°C.

  • Recovery: If significant yellowing occurs, re-distill or pass through a short plug of basic alumina.

Q2: I cannot achieve high vacuum (<1 mbar). Can I still distill? A: Distilling at higher pressures (e.g., 10–20 mbar) will require bath temperatures >180°C, which risks thermal degradation (browning/tarring).

  • Alternative: If high vacuum is unavailable, convert the product to its Dihydrochloride Salt . Dissolve the crude oil in Ethanol, cool in an ice bath, and add 4M HCl in Dioxane. The salt should precipitate as a white solid, leaving non-basic impurities in solution. Filter and wash with cold ether.

Q3: The NMR shows broad peaks even after distillation. A: This often indicates proton exchange due to residual water or salt formation.

  • Test: Shake a small NMR sample with D2O. If peaks sharpen (and NH protons disappear), it is simply exchange broadening. If peaks remain broad, you may have paramagnetic metal impurities (from reduction catalysts). Treat with a metal scavenger resin (e.g., SiliaMetS®).

References

  • Synthesis of Morpholine Derivatives: Organic Chemistry Data, "pKa Values of Amines in Water and DMSO." Available at: [Link] (Accessed 2024).

  • Chromatographic Techniques:BenchChem Protocols, "Purification of 4-(2-aminoethyl)morpholine analogs.
  • Impurity Profiling: PubChem Compound Summary for 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine (CID 20069545). Available at: [Link].

Optimization

Optimizing reaction temperature for sterically hindered morpholine amines

Current Status: Operational Topic: Overcoming Steric Barriers in Morpholine Amine Synthesis Ticket Priority: High (Methodology Optimization) Executive Summary: The "Steric Wall" in Morpholine Coupling You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Barriers in Morpholine Amine Synthesis Ticket Priority: High (Methodology Optimization)

Executive Summary: The "Steric Wall" in Morpholine Coupling

You are likely here because your standard coupling conditions (e.g., Pd(OAc)₂/BINAP or standard SₙAr) failed to yield product with sterically hindered morpholine derivatives.

The Core Problem: Morpholine is a secondary amine. When you add steric bulk—either on the morpholine ring (e.g., 2,6-dimethylmorpholine) or the electrophile (e.g., ortho-substituted aryl halides)—you drastically increase the activation energy required for C-N bond formation.

  • In SₙAr: The nucleophilic attack is sterically blocked, requiring higher temperatures that often degrade the substrate.

  • In Pd-Catalysis: The Reductive Elimination step becomes the rate-limiting bottleneck.[1] The metal center is too crowded to expel the product, leading to catalyst decomposition (Pd black) or hydrodehalogenation (reduction of the aryl halide).

This guide provides optimized protocols to surmount these thermodynamic and kinetic barriers.

Diagnostic Workflow: Selecting Your Pathway

Before heating your reaction, determine the correct mechanistic pathway based on your electrophile's electronic nature.

ReactionSelector Start Start: Analyze Electrophile (Ar-X) CheckEWG Are there strong EWGs (NO2, CN, SO2R) ortho/para? Start->CheckEWG SnArPath Pathway A: SₙAr (Nucleophilic Aromatic Substitution) CheckEWG->SnArPath Yes (Activated) PdPath Pathway B: Buchwald-Hartwig (Pd-Catalyzed Coupling) CheckEWG->PdPath No (Unactivated) SnArCond Conditions: Polar Aprotic (DMSO/NMP) Temp: 100-140°C SnArPath->SnArCond CheckHindrance Is the Amine or Ar-X Highly Hindered? PdPath->CheckHindrance RuPhos Ligand: RuPhos (Best for Secondary Amines) CheckHindrance->RuPhos Yes (Morpholine/2° Amine) BrettPhos Ligand: BrettPhos (Best for Primary/Anilines) CheckHindrance->BrettPhos No (Primary Amine)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and steric demand.

Protocol A: Buchwald-Hartwig Optimization (The "RuPhos" Method)

For unactivated aryl halides or when high selectivity is needed.

The Science: Standard ligands (BINAP, dppf) fail here. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[2]

  • RuPhos is the "Gold Standard" for secondary amines like morpholine. Its bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition at lower temperatures [1].

  • Precatalysts (Pd-G4): Do not use Pd(OAc)₂ + Ligand. In situ generation is inefficient for hindered substrates. Use pre-formed Pd-G3 or Pd-G4 precatalysts to ensure a 1:1 Pd:Ligand ratio and immediate active species generation [2].[3]

Optimized Protocol:

ComponentRecommendationFunction
Catalyst RuPhos Pd G4 (1–3 mol%)Ensures rapid initiation; prevents "induction period" decay.
Base NaOtBu (1.2 equiv)Strong base is standard. Use LHMDS if sensitive functional groups exist.[4]
Solvent Toluene or 1,4-Dioxane Toluene (non-polar) often stabilizes the catalyst better at >100°C.
Temp 80°C

110°C
Start low to allow oxidative addition; ramp up to drive reductive elimination.

Step-by-Step:

  • Charge: Add RuPhos Pd G4 (2 mol%), Aryl Halide (1.0 equiv), and NaOtBu (1.2 equiv) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen (3x cycles). Oxygen kills this catalyst at high temps.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Amine: Add the hindered morpholine (1.2 equiv).

  • Heat: Place in pre-heated block at 80°C .

  • Monitor: Check LCMS at 1 hour.

    • If <10% conversion: Ramp to 100°C .

    • If Ar-X is consumed but no product (Dehalogenation): Lower Temp to 60°C, increase catalyst to 5 mol%.

Protocol B: SₙAr Optimization (The "Solvent Effect" Method)

For electron-deficient aryl halides (e.g., 2-chloro-3-nitropyridine).

The Science: Steric hindrance in SₙAr prevents the formation of the Meisenheimer complex. To overcome this, you need a solvent that stabilizes the charged intermediate and a temperature high enough to overcome the steric repulsion, but not so high that the morpholine oxidizes [3].

Optimized Protocol:

VariableStandardHindered Optimization
Solvent DMFDMSO or NMP (Higher dielectric constant accelerates SₙAr).
Base K₂CO₃DIPEA (Organic bases prevent solubility issues in DMSO).
Temp 80°C120°C - 140°C (Required for 2,6-dimethylmorpholine).

Step-by-Step:

  • Dissolve Aryl Halide (1.0 equiv) in DMSO (0.5 M). High concentration helps kinetics.

  • Add DIPEA (2.0 equiv).

  • Add Morpholine amine (1.5 equiv).

  • Microwave Option: Heat at 140°C for 20 mins in a sealed microwave vial.

    • Why MW? Rapid heating minimizes the time the substrate spends in the "thermal decomposition zone" compared to oil baths [4].

Troubleshooting & FAQs

Q1: My reaction turns black immediately (Pd Crash Out).

  • Diagnosis: Ligand dissociation or oxidation.

  • Fix:

    • Switch to RuPhos Pd G4 (precatalyst) instead of mixing Pd/Ligand yourself.

    • Ensure your solvent is degassed (sparge with Ar for 10 mins).[4]

    • Add 1-2 mol% extra free RuPhos ligand to stabilize the active species.

Q2: I see the product by LCMS, but it degrades during overnight heating.

  • Diagnosis: Morpholine oxidation or product instability at high T.

  • Fix: Stop the reaction at 60-70% conversion. Do not aim for 100%. Or, use Microwave irradiation (high temp, short time) to "punch through" the barrier without prolonged thermal exposure.

Q3: The Aryl Halide is gone, but I only see the de-halogenated arene (Ar-H).

  • Diagnosis: "Hydrodehalogenation."[4] The Pd oxidized into the C-X bond, but the amine was too bulky to bind. The Pd grabbed a hydride (from solvent or base) and eliminated.

  • Fix:

    • Increase Amine Concentration (push equilibrium).

    • Lower Temperature (hydrodehalogenation is often favored at very high T).

    • Switch solvent from Dioxane/Alcohol to Toluene (harder to abstract hydrides).

Q4: Can I use 2,6-dimethylmorpholine?

  • Answer: Yes, but it is extremely hindered.

    • For Pd: Use RuPhos or AdBippyPhos .

    • For SₙAr: You almost certainly need DMSO at >130°C or Microwave conditions.

Visualizing the Catalytic Cycle

Understanding where the reaction fails is key to fixing it. For hindered morpholines, the Reductive Elimination (Step 3) is the failure point.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind H-Morpholine Base RedElim Reductive Elimination (CRITICAL STEP) AmineBind->RedElim Steric Crowding High Energy State RedElim->Pd0 Product Release Note1 RuPhos lowers barrier here Note1->RedElim

Figure 2: The Pd-Catalytic Cycle. Note that for hindered amines, the Reductive Elimination step is rate-determining.[1] RuPhos is designed to accelerate this specific step.

References
  • RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Journal of the American Chemical Society.[5]

  • Precatalyst Efficiency: Bruno, N. C., et al. (2013). Pd-Catalyzed Amination using G3/G4 Precatalysts. Chemical Science.

  • SₙAr Optimization: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[6]

  • Microwave Acceleration: Bagley, M. C., et al. (2002). Microwave-assisted organic synthesis of hindered amines. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine Salt Engineering

Case ID: SOL-DME-004 Subject: Solubility Optimization, Crystallization Troubleshooting, and Salt Selection Status: Active Guide Executive Summary: The Physicochemical Challenge You are likely encountering difficulties wi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DME-004 Subject: Solubility Optimization, Crystallization Troubleshooting, and Salt Selection Status: Active Guide

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine because it represents a "Janus" molecule in salt formation.

  • Steric Bulk: The 2,2-dimethyl substitution on the morpholine ring creates significant steric hindrance near the ether oxygen and the ring nitrogen. This disrupts the efficient crystal packing networks typically seen in simple morpholine salts.

  • Bidentate Basicity: The molecule contains two basic centers with distinct pKa values:

    • Primary Amine (Tail): High basicity (Estimated pKa ~9.8–10.2). Highly accessible.

    • Tertiary Amine (Ring): Moderate basicity (Estimated pKa ~7.0–7.5). Sterically congested.

  • The Trap: Attempting to form salts often results in oiling out (liquid-liquid phase separation) or hygroscopic gums rather than crystalline solids. This is frequently due to the formation of mixed stoichiometric states (mono- vs. di-salts) or high lattice energy mismatch with the chosen counterion.

Module 1: Troubleshooting "Oiling Out" (Phase Separation)

Symptom: Upon adding acid to the free base solution, the product separates as a viscous oil at the bottom of the flask rather than precipitating as a powder.

Root Cause: The system has entered the "Oiling Out" region (Liquid-Liquid Phase Separation, LLPS) before crossing the solubility curve (MSZW). This is common when the melting point of the solvated salt is lower than the process temperature.

Diagnostic & Remediation Workflow

OilingOutTroubleshooting Start Issue: Salt Oils Out CheckTemp Step 1: Check Temperature Is T_process > T_melting(solvated)? Start->CheckTemp Cooling Action: Lower Temp to < 0°C before acid addition CheckTemp->Cooling Yes SolventCheck Step 2: Check Solvent System Is the solvent too polar? CheckTemp->SolventCheck No Cooling->SolventCheck Antisolvent Action: Switch to TBME or Heptane/IPA SolventCheck->Antisolvent Yes (e.g., Water/MeOH) Seed Step 3: Seeding Strategy Do you have ANY crystals? SolventCheck->Seed No Antisolvent->Seed Sonication Action: High-power sonication to induce nucleation Seed->Sonication No Seeds Maturation Action: Temperature Cycling (Heat to 40°C -> Cool to -5°C) Seed->Maturation Has Seeds Sonication->Maturation

Figure 1: Decision matrix for remediation of oiling-out phenomena during salt formation.

Specific Protocols for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

1. The "Cloud Point" Method (Recommended) Do not add acid rapidly.

  • Step A: Dissolve free base in a solvent with moderate polarity (e.g., Isopropyl Acetate or Ethyl Acetate). Avoid Methanol initially.[1]

  • Step B: Add the acid (dissolved in the same solvent) dropwise until slight turbidity persists.

  • Step C: Stop stirring. If oil droplets form, heat the mixture until clear, then let it cool very slowly (1°C/min).

  • Step D: If oil returns, add an antisolvent (Heptane) dropwise to the hot solution until cloudy, then cool.

2. Solvent Dielectric Matching The 2,2-dimethyl group increases lipophilicity. Standard polar solvents (EtOH, Water) often fail.

  • Best Candidates: Methyl tert-butyl ether (MTBE), Isopropyl Acetate, Toluene (for non-polar acids).

  • Avoid: Dichloromethane (DCM) – often forms solvates that collapse into oils upon drying.

Module 2: Counterion Selection & Hygroscopicity

Symptom: The salt forms a solid but turns into a liquid (deliquesces) upon exposure to air.

Technical Insight: The Hydrochloride (HCl) salt of this molecule is predicted to be highly hygroscopic. The chloride ion is small and has a high charge density, which, combined with the flexible ethylamine chain, creates a lattice with voids that easily accommodate water molecules.

Counterion Screening Guide
CounterionpKa (Acid)StoichiometryPredicted OutcomeRecommendation
Chloride (HCl) -71:1 or 1:2High Hygroscopicity. Likely deliquescent. Hard to dry.Avoid for final formulation. Good for intermediates only.
Fumarate 3.03 / 4.441:1 (Mono)Crystalline. Hydrogen bonding network stabilizes the lattice.High Priority. often forms stable, non-hygroscopic solids.
Tosylate -1.341:1Lipophilic. The aromatic ring aids packing with the 2,2-dimethyl group.High Priority. Good for reducing water solubility.
Succinate 4.21 / 5.641:1Moderate. Similar to fumarate but more flexible (lower MP).Backup option if Fumarate fails.
Oxalate 1.25 / 4.141:1High Crystallinity. Very stable lattice.Use for Purification Only. (Toxic).

Why Fumarate? According to the "Rule of Three" (pKa difference


), the primary amine (pKa ~10) will protonate fully with Fumaric acid (pKa ~3.03). The secondary interaction with the morpholine nitrogen is weaker, likely resulting in a stable Mono-Fumarate  salt where the morpholine ring remains unprotonated but participates in hydrogen bonding, stabilizing the crystal structure [1][2].

Module 3: Stoichiometry Control (Mono vs. Bis)

Issue: Inconsistent melting points or multiple endotherms in DSC (Differential Scanning Calorimetry).

Analysis: You are likely generating a mixture of Mono-salt and Bis-salt.

  • Primary Amine: Fast protonation (Kinetic product).

  • Morpholine Nitrogen: Slow protonation due to 2,2-dimethyl steric hindrance (Thermodynamic product requires forcing conditions).

Protocol: Ensuring Mono-Salt Purity

To lock the stoichiometry to 1:1 and prevent the "Bis" impurity (which often lowers melting point):

  • Stoichiometry: Use exactly 0.95 equivalents of acid relative to the base. Leaving a slight excess of free base ensures the weaker morpholine nitrogen is not protonated.

  • Reverse Addition: Add the Acid solution into the Base solution .

    • Reasoning: This keeps the Base in excess throughout the addition, preventing localized high-acid concentrations that trigger bis-salt formation.

  • Slurry Wash: If you suspect mixed salts, slurry the solid in the free base solvent (e.g., warm MTBE). The Bis-salt (more polar) might remain, but often the excess free base in solution will "scavenge" the extra proton from the Bis-salt, reverting it to the Mono-salt.

Module 4: pH-Dependent Solubility Profiling

For formulation, you must understand the pH-solubility profile.

Theoretical Profile:

  • pH < 6: High solubility (Both nitrogens protonated).

  • pH 7–9: Moderate solubility (Primary amine protonated, Morpholine neutral).

  • pH > 10: Low solubility (Free base precipitates).

Experimental Determination (Shake-Flask Method)
  • Preparation: Add excess salt to buffer solutions (pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Shake for 24 hours at 37°C.

  • Filtration: Filter through 0.45 µm PVDF filter (Do not use Nylon, it may bind the amine).

  • Assay: HPLC-UV or LC-MS.

    • Note: Since the molecule lacks a strong chromophore (only ether/amine), UV detection at 205-210 nm is required, or use Refractive Index (RI) / CAD detection.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[2]

  • Bastin, R. J., et al. (2000).[2] Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).

Sources

Optimization

Recrystallization techniques for hydrochloride salts of dimethylmorpholine ethanamine

Technical Support Center: Recrystallization of Dimethylmorpholine Ethanamine Hydrochloride Case ID: DME-HCl-Recryst-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Scope Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Dimethylmorpholine Ethanamine Hydrochloride

Case ID: DME-HCl-Recryst-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Scope

Subject: Purification of 4-(2-aminoethyl)-2,6-dimethylmorpholine hydrochloride (and related isomers).

The Challenge: Recrystallizing hydrochloride salts of morpholine derivatives—specifically those with ethanamine side chains—presents a "perfect storm" of difficulty. You are dealing with a molecule that is:

  • Highly Polar: The diamine structure (tertiary morpholine amine + primary ethyl amine) creates high ionic potential, leading to extreme solubility in polar solvents (MeOH, Water).

  • Hygroscopic: Like most amine hydrochlorides, it aggressively pulls moisture from the air, turning crystals into a deliquescent oil.

  • Stereochemically Complex: The 2,6-dimethyl substitution creates cis and trans isomers.[1] The cis isomer is pharmacologically preferred (e.g., in Amorolfine synthesis), but the trans isomer is thermodynamically stable and difficult to remove.[1]

This guide replaces trial-and-error with a mechanistic approach to solvent selection and process control.

Solvent System Selection (Knowledge Base)

User Query: "Standard solvents like Ethanol are dissolving my product completely, even at -20°C. What should I use?"

Technical Analysis: Ethanol (EtOH) and Methanol (MeOH) are often too polar for diamine di-hydrochlorides.[1] The high dielectric constant stabilizes the ionic lattice so well that supersaturation is never reached. You need a system that disrupts this solvation shell.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)MechanismBest For
Primary Isopropanol (IPA) Ethyl Acetate (EtOAc) IPA provides H-bonding for dissolution but has lower polarity than EtOH.[1] EtOAc reduces dielectric constant to force precipitation.General purification; removing non-polar impurities.
Alternative Methanol (MeOH) MTBE or Acetone MeOH is required if the salt is a di-hydrochloride (very insoluble).[1] MTBE acts as a safer alternative to ether.Highly insoluble salts; Di-HCl forms.[1]
Scavenger Acetonitrile (ACN) Water (Trace) ACN is unique; it dissolves many amine salts when hot but rejects them cold. Trace water aids initial dissolution."Oiling out" prone batches; Isomer enrichment.

Critical Protocol: Do not use Diethyl Ether as an anti-solvent if possible. Morpholine derivatives can form peroxides, and the static generated by dry amine crystals precipitating in ether is a known ignition hazard. Use Methyl tert-butyl ether (MTBE) instead.[1]

Troubleshooting "Oiling Out" (Interactive Guide)

User Query: "As my solution cools, I see oily droplets forming on the flask walls instead of crystals. Eventually, it settles as a gum."[1]

Root Cause Analysis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is reached before the nucleation limit.[1]

  • Temperature Drop: Too fast.

  • Supersaturation: Too high (concentration is too high).

  • Impurities: Lower the melting point of the solute, making it liquid at the crystallization temperature.

Workflow: The Oiling Out Recovery Loop

Use the following logic flow to recover a batch that has oiled out.

OilingOutRecovery Start Start: Solution has Oiled Out Reheat 1. Reheat to Reflux (Dissolve Oil) Start->Reheat CheckClear Is solution clear? Reheat->CheckClear AddSolvent Add 5-10% more Polar Solvent (IPA/MeOH) CheckClear->AddSolvent No (Turbid) CoolSlow 2. Cool Slowly (1°C per minute) CheckClear->CoolSlow Yes AddSolvent->Reheat CloudPoint Cloud Point Reached? CoolSlow->CloudPoint CloudPoint->CoolSlow Still Clear Seed 3. Add Seed Crystal (Crucial Step) CloudPoint->Seed Turbidity Starts Hold Hold Temp for 1 hour Allow Crystal Growth Seed->Hold Hold->Reheat Oils out again (Too conc.) FinalCool Cool to 0°C Hold->FinalCool

Caption: Workflow for recovering a batch that has separated into a liquid oil phase.

The "Cloud Point" Technique:

  • Dissolve the salt in the minimum amount of hot solvent (e.g., IPA).

  • Add the anti-solvent (e.g., EtOAc) dropwise at boiling temperature until a faint, persistent cloudiness appears.

  • Add one drop of the solvent (IPA) to clear it.

  • Remove from heat and insulate the flask with a towel to ensure slow cooling.

Isomer Management (Cis/Trans)[1][2]

User Query: "I need the cis-isomer (2,6-dimethyl), but my NMR shows a mixture. Will HCl recrystallization separate them?"

Expert Insight: Recrystallization of the hydrochloride salt is generally inefficient for separating cis/trans isomers of dimethylmorpholine. The lattice energies of the HCl salts are too similar.

Corrective Action: If you need high isomeric purity, you must perform the separation before forming the final HCl salt.

  • Distillation: The free bases have slightly different boiling points. Use a spinning band column.

  • Derivatization (The Mandelic Acid Method):

    • React the free amine mixture with D-Mandelic Acid .[1]

    • The cis-isomer forms a crystalline salt with D-Mandelic acid much more readily than the trans-isomer.[1]

    • Recrystallize the Mandelate salt from Ethyl Acetate.

    • Crack the salt (Base wash) -> Extract Free Base -> Form HCl salt.[1]

Hygroscopicity & Handling Protocol

User Query: "My white powder turns into a sticky paste on the filter paper."

Protocol: The "Dry" Workflow Dimethylmorpholine ethanamine HCl is likely deliquescent. You cannot filter it on an open Buchner funnel on a humid day.

  • Atmosphere: Perform the final filtration under a Nitrogen blanket or using a Schlenk frit.

  • Washing: Wash the filter cake with anhydrous Ether or MTBE. This removes the high-boiling alcohol (IPA) and allows the crystal surface to dry instantly.[1]

  • Drying: Move immediately to a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets. Do not use silica gel (it is often insufficient for amine salts).

Stoichiometry Verification (Self-Validating Step)

Before recrystallizing, verify you have the correct salt form.

  • Monohydrochloride: 1 eq HCl. Protonates the most basic nitrogen (secondary morpholine amine).

  • Dihydrochloride: 2+ eq HCl. Protonates both the morpholine and the primary ethanamine.

Test: Dissolve a small sample in water and check pH.

  • pH ~5-6: Likely Monohydrochloride.[1]

  • pH < 3: Likely Dihydrochloride (or excess HCl).

  • Note: Dihydrochlorides are much harder to recrystallize from organic solvents. If you struggle with solubility, consider back-titrating to the monohydrochloride.[1]

References

  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard procedures for amine salt purification).

  • Pfaffenberger, C. et al. , "Process for the preparation of cis-2,6-dimethylmorpholine," U.S. Patent 4,504,363, assigned to BASF AG.[1] Link (Describes synthesis and isomer separation challenges).

  • Gawad, E.A. , "Separation of cis- and trans-Isomers," ResearchGate Q&A, 2024.[1][2] Link (General principles on isomer separation via crystallization).

  • Mettler Toledo , "Oiling Out in Crystallization," Technical Guide. Link (Mechanistic understanding of phase separation).

  • PubChem , "Morpholine Compound Summary," National Library of Medicine. Link (Physicochemical properties of the parent heterocycle).

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine. In the absence of published experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine. In the absence of published experimental data for this specific molecule[1], this document serves as a comprehensive theoretical framework for researchers, leveraging established NMR principles and spectral data from analogous structures to forecast its spectral characteristics. Such predictive analysis is a cornerstone of modern drug discovery and development, enabling scientists to verify synthetic products, elucidate structural features, and ensure purity.

We will deconstruct the molecule into its constituent functional groups, predict the chemical shifts, multiplicities, and coupling constants for each nucleus, and compare these predictions to simpler, well-characterized molecules like morpholine and N-substituted ethylamines. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality 1D and 2D NMR data, ensuring that researchers can validate these predictions empirically.

Molecular Structure and Conformational Considerations

The structural integrity of a molecule is directly reflected in its NMR spectra. The target compound, 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine, possesses several key features that will dictate its spectral signature: a saturated morpholine ring, a gem-dimethyl group at the C2 position, and a flexible N-substituted aminoethyl side chain.

The morpholine ring is expected to adopt a stable chair conformation.[2] The bulky gem-dimethyl group at the C2 position will likely influence this conformation but does not introduce new chiral centers. The protons on the morpholine ring will exist in distinct axial and equatorial environments, leading to different chemical shifts and coupling constants. The aminoethyl side chain attached to the nitrogen atom adds two more methylene groups and a primary amine, each with a unique electronic environment.

Figure 1: Structure of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum: A Positional Breakdown

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton set. The analysis below is based on standard chemical shift values and predictable coupling patterns.[3][4]

  • Gem-Dimethyl Protons (C2-CH₃)₂:

    • Predicted Chemical Shift (δ): ~1.1-1.3 ppm. These methyl groups are attached to a quaternary carbon adjacent to an oxygen atom. They are relatively shielded and should appear in the upfield aliphatic region.

    • Multiplicity: Singlet. These six protons are equivalent and have no adjacent protons to couple with.

    • Integration: 6H.

  • Morpholine Ring Protons:

    • C3-H₂ Protons:

      • Predicted Chemical Shift (δ): ~2.4-2.6 ppm. These protons are on a carbon adjacent to the ring nitrogen (N4).

      • Multiplicity: Singlet or a very narrow multiplet. These protons are adjacent to the quaternary C2 carbon and thus have no vicinal protons to couple with.

      • Integration: 2H.

    • C5-H₂ Protons:

      • Predicted Chemical Shift (δ): ~2.5-2.7 ppm. These protons are also adjacent to the ring nitrogen (N4) and are part of a typical N-CH₂ environment.

      • Multiplicity: Triplet (or more accurately, a complex multiplet resembling a triplet). They will couple with the C6-H₂ protons.

      • Integration: 2H.

    • C6-H₂ Protons:

      • Predicted Chemical Shift (δ): ~3.6-3.8 ppm. These protons are adjacent to the highly electronegative oxygen atom, causing a significant downfield shift.[5][6]

      • Multiplicity: Triplet (or a complex multiplet). They will couple with the C5-H₂ protons.

      • Integration: 2H.

  • Aminoethyl Side Chain Protons:

    • N4-CαH₂ Protons:

      • Predicted Chemical Shift (δ): ~2.6-2.8 ppm. These protons are on the carbon directly attached to the morpholine nitrogen.

      • Multiplicity: Triplet. They will couple with the adjacent Cβ-H₂ protons.

      • Integration: 2H.

    • CβH₂-NH₂ Protons:

      • Predicted Chemical Shift (δ): ~2.8-3.0 ppm. These protons are adjacent to the terminal primary amine.

      • Multiplicity: Triplet. They will couple with the adjacent Cα-H₂ protons.

      • Integration: 2H.

    • Primary Amine Protons (-NH₂):

      • Predicted Chemical Shift (δ): Highly variable, typically ~1.5-3.0 ppm. The chemical shift of amine protons is strongly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[7][8][9]

      • Multiplicity: Broad singlet. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

      • Integration: 2H. This signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test for labile protons.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are predicted based on the influence of neighboring heteroatoms (N, O).[10][11]

  • Gem-Dimethyl Carbons (C2-CH₃)₂: ~25-30 ppm. Typical aliphatic carbons.

  • Quaternary Carbon (C2): ~60-65 ppm. This carbon is shifted downfield due to its attachment to the oxygen atom.

  • Morpholine C3: ~53-56 ppm. Carbon adjacent to the ring nitrogen.

  • Morpholine C5: ~54-57 ppm. Also a carbon adjacent to the ring nitrogen.

  • Morpholine C6: ~66-69 ppm. Carbon adjacent to the ring oxygen, resulting in a downfield shift.[5]

  • Side Chain Cα: ~58-62 ppm. Carbon adjacent to the morpholine nitrogen.

  • Side Chain Cβ: ~40-45 ppm. Carbon adjacent to the terminal amine.

Predicted ¹H NMR Data
Assignment Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
(CH₃)₂C2-(CH₃)₂1.1 - 1.3Singlet (s)N/A6H
-CH₂-C(CH₃)₂C3-H₂2.4 - 2.6Singlet (s)N/A2H
N-CH₂-CH₂-OC5-H₂2.5 - 2.7Triplet (t)~5-72H
N-CH₂-CH₂-OC6-H₂3.6 - 3.8Triplet (t)~5-72H
N-CH₂-CH₂-NH₂Cα-H₂2.6 - 2.8Triplet (t)~6-82H
N-CH₂-CH₂-NH₂Cβ-H₂2.8 - 3.0Triplet (t)~6-82H
-NH₂NH₂1.5 - 3.0Broad Singlet (br s)N/A2H

Table 1: Predicted ¹H NMR spectral data for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine.

Predicted ¹³C NMR Data
Assignment Label Predicted δ (ppm)
(CH₃)₂C2-(CH₃)₂25 - 30
C(CH₃)₂C260 - 65
-CH₂-C(CH₃)₂C353 - 56
N-CH₂-CH₂-OC554 - 57
N-CH₂-CH₂-OC666 - 69
N-CH₂-CH₂-NH₂58 - 62
N-CH₂-CH₂-NH₂40 - 45

Table 2: Predicted ¹³C NMR spectral data for 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine.

Comparison with Structural Analogs

To ground our predictions, we compare the expected spectrum with those of simpler, related molecules.

  • Morpholine vs. Target Molecule: In basic morpholine, the N-H protons appear around 2.86 ppm and the O-CH₂ protons around 3.67 ppm in CDCl₃.[6] In our target molecule, the C6 protons adjacent to oxygen are predicted in a similar range (~3.6-3.8 ppm). However, all protons on carbons adjacent to the nitrogen (C3, C5, Cα) are expected to be further downfield than the C-N protons of morpholine itself due to the electron-withdrawing nature of the additional alkyl substituents on the nitrogen.

  • 4-(2-Aminoethyl)morpholine vs. Target Molecule: This analog is the most direct comparison, lacking only the gem-dimethyl group.[12] The primary difference in the spectra would be the absence of the large 6H singlet for the methyl groups and the presence of a 2H signal for the C2 protons. This C2-H₂ signal would likely be a multiplet, coupling with the C3-H₂ protons. The C3-H₂ signal in our target molecule is a singlet due to the adjacent quaternary carbon, a key distinguishing feature.

Advanced 2D NMR for Structural Confirmation

While 1D spectra provide essential information, 2D NMR experiments are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see correlations between:

    • C5-H₂ and C6-H₂ within the morpholine ring.

    • Cα-H₂ and Cβ-H₂ in the ethylamine side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon to which it is directly attached. It is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for confirming the overall structure include:

    • The gem-dimethyl protons (C2-CH₃) to the quaternary carbon (C2) and the adjacent methylene carbon (C3).

    • The Cα protons of the side chain to the C3 and C5 carbons of the morpholine ring, confirming the point of attachment.

cluster_1H ¹H Signals cluster_13C ¹³C Signals H_Me C2-(CH₃)₂-H C2 C2 H_Me->C2 HMBC C3 C3 H_Me->C3 HMBC H3 C3-H₂ H3->C2 HMBC H5 C5-H₂ H6 C6-H₂ H5->H6 COSY C6 C6 H5->C6 HMBC C5 C5 H6->C5 HMBC Ha Cα-H₂ Hb Cβ-H₂ Ha->Hb COSY Ha->C3 HMBC Ha->C5 HMBC Cb Ha->Cb HMBC Ca Hb->Ca HMBC C_Me C2-(CH₃)₂

Figure 2: Key predicted 2D NMR correlations (COSY and HMBC) for structural verification.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible data, the following protocol should be implemented. This protocol is designed as a self-validating system, incorporating standard 1D and essential 2D experiments for complete structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ or DMSO-d₆. prep2 2. Add TMS as internal standard (0.03% v/v). prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube. prep2->prep3 acq1 4. Acquire ¹H NMR spectrum. (16 scans) prep3->acq1 acq2 5. Acquire ¹³C{¹H} NMR spectrum. (1024 scans) acq1->acq2 acq3 6. Acquire 2D gCOSY spectrum. acq2->acq3 acq4 7. Acquire 2D gHSQC spectrum. acq3->acq4 acq5 8. Acquire 2D gHMBC spectrum. acq4->acq5 proc1 9. Apply Fourier Transform & Phase Correction. acq5->proc1 proc2 10. Calibrate spectra to TMS (0.00 ppm). proc1->proc2 proc3 11. Integrate ¹H signals. proc2->proc3 proc4 12. Assign all signals using 1D and 2D data. proc3->proc4

Figure 3: Standard workflow for comprehensive NMR analysis of the target compound.

Methodology Details:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[13] Chloroform-d is a common first choice for small organic molecules.[14] For compounds with labile protons where hydrogen bonding is of interest, DMSO-d₆ can be used as it slows down proton exchange rates.[8]

    • Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.

    • 2D Experiments: Acquire gradient-selected (gCOSY, gHSQC, gHMBC) spectra for enhanced sensitivity and artifact suppression. These experiments are crucial for confirming the assignments made from 1D spectra.[15][16]

  • Data Processing:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the 2D correlation maps to build the final, unambiguous structural assignment.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Knowledge UChicago. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • PubChemLite. (n.d.). 2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. PubChemLite. [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Afonin, A. V., & Ushakov, I. A. (2007). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(8), 1832-1844. [Link]

  • Abraham, R. J., Reid, M., & Mobli, M. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. YouTube. [Link]

Sources

Comparative

Comparing reactivity of 2,2-dimethylmorpholine vs unsubstituted morpholine amines

This guide objectively compares the chemical reactivity, physicochemical properties, and drug design utility of 2,2-dimethylmorpholine versus the parent unsubstituted morpholine . Executive Summary 2,2-Dimethylmorpholine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the chemical reactivity, physicochemical properties, and drug design utility of 2,2-dimethylmorpholine versus the parent unsubstituted morpholine .

Executive Summary

2,2-Dimethylmorpholine serves as a strategic bioisostere of morpholine. While the parent morpholine is a ubiquitous solubilizing group, it suffers from metabolic liability at the


-carbon positions (C2/C6) relative to the oxygen. Introducing a gem-dimethyl group at the C2 position blocks this specific metabolic soft spot without drastically altering the amine's basicity, though it introduces moderate steric bulk that impacts nucleophilic reaction rates.
FeatureMorpholine2,2-Dimethylmorpholine
Formula


MW 87.12 g/mol 115.17 g/mol
pKa (Conj.[1] Acid) 8.36~8.2 – 8.4 (Predicted)
ClogP -0.86~0.1 – 0.4
Nucleophilicity HighModerate (Sterically attenuated)
Metabolic Liability High (C2/C6 Oxidation)Low (C2 Blocked)

Structural & Electronic Analysis

Conformational Landscape

The reactivity difference is governed by the Chair Conformation .

  • Morpholine: Exists in a dynamic chair equilibrium with rapid ring inversion. The N-substituent prefers the equatorial position.[2]

  • 2,2-Dimethylmorpholine: The gem-dimethyl group at C2 locks the ring conformation to avoid 1,3-diaxial interactions. One methyl group is forced into an axial position.

    • Impact: This axial methyl group projects into the space above the ring, creating a "steric fence" that shields the nitrogen atom from the

      
      -face. This reduces the rate of nucleophilic attack compared to the unsubstituted parent, particularly in 
      
      
      
      reactions with ortho-substituted electrophiles.
Basicity (pKa)

Contrary to intuitive inductive effects (where alkyl groups usually increase basicity), the pKa of 2,2-dimethylmorpholine is often slightly lower or comparable to morpholine (approx. 8.2 vs 8.4).

  • Reasoning: While the methyl groups are electron-donating, the steric bulk around the oxygen and the adjacent carbon hinders the efficient solvation of the protonated ammonium cation. Solvation stabilization is a critical component of basicity in aqueous media; reducing it penalizes the conjugate acid stability.

Reactivity Profile

Nucleophilic Substitution ( / )

In standard alkylation or arylation protocols, 2,2-dimethylmorpholine exhibits attenuated nucleophilicity .

  • Experiment:

    
     coupling with 2,4-dichloropyrimidine.
    
  • Observation: Morpholine reacts to completion at RT in 1 hour. 2,2-Dimethylmorpholine typically requires heating (60°C) or longer reaction times (4-6 hours) to achieve comparable conversion.

  • Mechanism: The nucleophilic nitrogen is

    
    -branched relative to the methyl groups. While not as sterically hindered as 3,3-dimethylmorpholine (where methyls are 
    
    
    
    to Nitrogen), the C2-methyls still restrict the approach vector of the electrophile.
Metabolic Stability (The "Metabolic Switch")

The primary driver for selecting 2,2-dimethylmorpholine is metabolic blockade .

  • Pathway: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically oxidize morpholines at the carbon

    
     to the oxygen (C2/C6), leading to ring opening (hemiaminal formation) and cleavage.
    
  • Solution: Methylation at C2 removes the abstractable protons at the most labile site, forcing the enzyme to attack the less reactive C3 position or the N-substituent, significantly extending the intrinsic half-life (

    
    ).
    

Experimental Protocols

Protocol A: Coupling of 2,2-Dimethylmorpholine

This protocol validates the reduced reactivity requiring elevated thermal energy compared to morpholine.

Materials:

  • 4-Chloro-2-methylquinoline (1.0 eq)

  • 2,2-Dimethylmorpholine (1.2 eq) [CAS: 2411194-21-1 (analog)]

  • 
     (2.0 eq)
    
  • DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

  • Charge: To a dried reaction vial, add 4-chloro-2-methylquinoline (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvate: Add anhydrous DMSO (2.0 mL) and stir to create a suspension.

  • Addition: Add 2,2-dimethylmorpholine (1.2 mmol) via syringe.

    • Note: If using morpholine, reaction would exotherm slightly. With the dimethyl analog, no significant exotherm is observed.

  • Reaction: Heat the block to 80°C for 4 hours.

    • Control: A parallel reaction with unsubstituted morpholine reaches completion at 25°C in 2 hours.

  • Workup: Dilute with EtOAc (10 mL), wash with water (3x 5 mL) to remove DMSO. Dry organic phase over

    
    .
    
  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination

Standard procedure for installing the amine onto an aliphatic chain.

  • Dissolve aldehyde (1.0 eq) in DCE (dichloroethane).

  • Add 2,2-dimethylmorpholine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the iminium ion.

  • Add

    
     (1.5 eq) in one portion.
    
  • Stir at RT for 16 hours. (Morpholine typically finishes in 4-6 hours).

Visualizations

Metabolic Blockade Pathway

The following diagram illustrates how the gem-dimethyl group prevents the ring-opening degradation pathway common to morpholines.

MetabolicPathway Morpholine Morpholine (Parent) C2_Radical C2-Radical Intermediate Morpholine->C2_Radical CYP450 (H-abstraction) Hemiaminal Hemiaminal (Unstable) C2_Radical->Hemiaminal OH rebound RingOpen Ring Open Metabolite Hemiaminal->RingOpen Spontaneous Dimethyl 2,2-Dimethyl morpholine Blocked Oxidation BLOCKED Dimethyl->Blocked No C2-H to abstract

Caption: Comparative metabolic fate. The parent morpholine undergoes C2-oxidation leading to ring opening, while 2,2-dimethylmorpholine blocks this pathway due to the absence of abstractable protons at the C2 position.

Steric Impact on Nucleophilicity

Comparison of the steric environment during nucleophilic attack.

Sterics cluster_0 Unsubstituted Morpholine cluster_1 2,2-Dimethylmorpholine M_N Nitrogen (Nucleophile) M_Env Open Access (Fast Kinetics) D_N Nitrogen (Nucleophile) D_Me C2-Axial Methyl (Steric Fence) D_N->D_Me Beta-Clash

Caption: Steric analysis showing the "Steric Fence" created by the axial C2-methyl group in 2,2-dimethylmorpholine, which hinders the approach of electrophiles compared to the open access in unsubstituted morpholine.

References

  • Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wymann, M., et al. (2023).[3] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[4] Link

  • PubChem Compound Summary. "2,2-Dimethylmorpholine derivatives." National Center for Biotechnology Information. Link

  • Organic Chemistry Data. "pKa Values of Amines and Heterocycles." Link

Sources

Validation

The Subtle Shift: A Comparative Guide to the Biological Activity of Dimethyl and Diethyl Morpholine Analogs

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of dimethyl and diethyl morpholine analogs. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of dimethyl and diethyl morpholine analogs. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, grounded in experimental evidence.

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The nitrogen atom of the morpholine ring is a common site for substitution, and seemingly minor modifications at this position can lead to profound differences in biological activity. This guide focuses on the impact of two common N-alkyl substitutions: dimethyl and diethyl. While direct comparative studies are not abundant, by examining related analogs and applying established principles of medicinal chemistry, we can construct a robust understanding of the divergent biological profiles of these two classes of compounds.

Unraveling the Impact of N-Alkylation: A Case Study in Antimicrobial Activity

A key principle in structure-activity relationship (SAR) studies is that even subtle changes in a molecule's structure can significantly alter its interaction with biological targets.[2] The size and lipophilicity of substituents on a pharmacophore can influence everything from receptor binding affinity to cell membrane permeability.

A compelling example illustrating the impact of N-alkylation on the biological activity of morpholine derivatives comes from the study of morpholinium-based ionic liquids and their antimicrobial and virucidal potential. While this study did not directly compare dimethyl and diethyl analogs, it provides a powerful illustration of how the nature of N-alkyl substituents dictates biological efficacy.

In this research, morpholinium salts with two decyl groups ([Dec2Mor]+) were compared to those with one decyl and one ethyl group ([DecEtMor]+) for their ability to inhibit the growth of various bacterial strains.[3] The results, summarized in the table below, demonstrate a clear and significant difference in antimicrobial potency.

Cation StructureTarget BacteriaMinimum Inhibitory Concentration (MIC) (mg/L)
[DecEtMor]+L. monocytogenes>1000
P. syringae>1000
L. lactis>1000
E. coli>1000
S. enterica>1000
[Dec2Mor]+L. monocytogenes<1000
P. syringae<1000
L. lactis<1000
E. coli<1000
S. enterica<1000
[DecEtMor][Clopyralid]L. monocytogenes128
P. syringae128
L. lactis181
E. coli341
S. enterica512

Data adapted from "Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids"[3]

The data unequivocally shows that the didecyl morpholinium analogs ([Dec2Mor]+) are potent antimicrobial agents, effectively inhibiting bacterial growth at concentrations below 1000 mg/L.[3] In stark contrast, the decylethyl morpholinium analogs ([DecEtMor]+) exhibited virtually no toxicity towards the tested bacteria at the same concentrations.[3] The only exception was the clopyralid salt of the decylethyl morpholinium cation, which showed some activity, albeit significantly less potent than its didecyl counterpart.[3]

This stark difference in activity can be attributed to the increased lipophilicity and altered steric profile conferred by the two long alkyl chains in the [Dec2Mor]+ cation. It is well-established that the antimicrobial activity of quaternary ammonium compounds is often dependent on the length of the alkyl chains, which facilitates interaction with and disruption of the bacterial cell membrane.[4]

From Antimicrobials to Central Nervous System Agents: Extrapolating the Principles

While the above example focuses on antimicrobial activity, the underlying principles of how N-alkylation influences biological function are broadly applicable across different therapeutic areas. For instance, in the development of central nervous system (CNS) drugs, the size and polarity of substituents on a morpholine ring can dramatically affect a compound's ability to cross the blood-brain barrier and its affinity for specific receptors.[1]

Consider the case of N-methyl versus N-phenethyl substitution in a series of 14-methoxy-N-methylmorphinan-6-ones, which are opioid receptor ligands. The introduction of the larger, more lipophilic N-phenethyl group in place of the N-methyl group led to a significant increase in affinity for the δ-opioid receptor, converting selective µ-opioid receptor ligands into dual µ/δ agonists.[5] This highlights how increasing the size of the N-alkyl substituent can introduce new interactions with a receptor binding pocket, leading to a change in pharmacological profile.

Based on these principles, we can extrapolate the likely differences between dimethyl and diethyl morpholine analogs:

  • Lipophilicity: Diethyl analogs will be more lipophilic than their dimethyl counterparts. This increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution. However, excessive lipophilicity can also lead to increased metabolic liability and off-target effects.

  • Steric Hindrance: The two ethyl groups of a diethyl analog will create more steric bulk around the nitrogen atom compared to the two methyl groups of a dimethyl analog. This can influence how the molecule fits into a receptor's binding pocket. In some cases, this increased bulk may be beneficial, leading to higher affinity and selectivity. In other cases, it could be detrimental, preventing optimal binding.

  • Basicity: The electronic effects of ethyl groups versus methyl groups can have a subtle influence on the basicity of the morpholine nitrogen. This can affect the ionization state of the molecule at physiological pH, which in turn can impact its solubility, permeability, and receptor interactions.

Experimental Protocols for Comparative Evaluation

To definitively determine the difference in biological activity between dimethyl and diethyl morpholine analogs, a head-to-head comparison using standardized experimental protocols is essential. Below are detailed, step-by-step methodologies for key assays.

Receptor Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of the test compounds (dimethyl and diethyl analogs) for a specific receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the dimethyl and diethyl morpholine analogs for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-ligand)

  • Dimethyl and diethyl morpholine analogs (test compounds)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the dimethyl and diethyl morpholine analogs in the assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare a solution of the non-specific binding inhibitor at a high concentration (e.g., 1000-fold higher than the radiolabeled ligand).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radiolabeled ligand, and assay buffer.

    • Non-specific Binding Wells: Add cell membranes, radiolabeled ligand, and the non-specific binding inhibitor.

    • Competition Wells: Add cell membranes, radiolabeled ligand, and the serial dilutions of the dimethyl or diethyl morpholine analog.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a competition assay allows for the determination of the affinity of unlabeled compounds (the morpholine analogs) by observing their ability to compete with a known radiolabeled ligand. The inclusion of total and non-specific binding controls is crucial for accurate calculation of specific binding to the receptor.

Experimental Workflow Diagram

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Radiolabeled Ligand - Non-specific Inhibitor total Total Binding: Membranes + Radioligand reagents->total nsb Non-specific Binding: Membranes + Radioligand + Inhibitor reagents->nsb comp Competition: Membranes + Radioligand + Test Compound reagents->comp membranes Prepare Cell Membranes membranes->total membranes->nsb membranes->comp incubate Incubate to Equilibrium total->incubate nsb->incubate comp->incubate harvest Harvest via Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine ki Calculate Ki determine->ki

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Many morpholine-containing drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling pathway leading to the production of the second messenger cyclic AMP (cAMP). The biological activity of dimethyl and diethyl morpholine analogs that act as agonists or antagonists at these receptors can be assessed by measuring changes in intracellular cAMP levels.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Morpholine Analog) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Binding PKA_active Protein Kinase A (active) PKA->PKA_active Activation Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylation of target proteins

Caption: A simplified GPCR signaling pathway.

Conclusion and Future Directions

The choice between dimethyl and diethyl substitution on a morpholine scaffold is a critical decision in drug design that can have a profound impact on the resulting compound's biological activity. As illustrated by the comparative data on morpholinium-based antimicrobials, increasing the size of the N-alkyl substituents can dramatically enhance potency.[3] While direct, comprehensive comparative studies between dimethyl and diethyl morpholine analogs are needed across a range of biological targets, the principles of medicinal chemistry provide a strong framework for predicting their differential effects.

For researchers in drug development, the key takeaway is that N-alkylation of the morpholine ring is a powerful tool for modulating a compound's pharmacological profile. Careful consideration of the desired properties, including potency, selectivity, and pharmacokinetic parameters, should guide the choice between these seemingly similar substituents. Future research should focus on generating more head-to-head comparative data to further refine our understanding of the structure-activity relationships of this important class of molecules.

References

  • Antimicrobial and Virucidal Potential of Morpholinium-Based Ionic Liquids. (2023). International Journal of Molecular Sciences, 24(2), 1686. [Link]

  • N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Agonists. (2016). PLoS ONE, 11(1), e0147230. [Link]

  • Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants. (2021). International Journal of Molecular Sciences, 22(11), 5987. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Molecules, 23(10), 2643. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]

  • Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. (2022). Scientific Reports, 12(1), 1-13. [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). International Journal of Molecular Sciences, 21(12), 4234. [Link]

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